molecular formula C10H5BrFNO2 B1290974 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 893614-85-2

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Katalognummer: B1290974
CAS-Nummer: 893614-85-2
Molekulargewicht: 270.05 g/mol
InChI-Schlüssel: UZVMHIFRABEFJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H5BrFNO2 and its molecular weight is 270.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVMHIFRABEFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione CAS number 893614-85-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 893614-85-2 Common Name: N-(4-Bromo-2-fluorophenyl)maleimide Class: N-Aryl Maleimide / Electrophilic Cysteine Trap[1]

Executive Summary & Core Utility

This guide details the chemical behavior, synthesis, and application of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione .[1] While often cataloged as a generic building block, this molecule represents a sophisticated "dual-handle" scaffold in modern drug discovery.[1]

It serves two primary functions in medicinal chemistry:

  • Covalent Warhead: The maleimide moiety acts as a Michael acceptor, specifically targeting non-catalytic cysteine residues (Cys-targeting) in kinases and GTPases.[1]

  • Bifunctional Linker: The para-bromo and ortho-fluoro substitutions on the phenyl ring provide a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) and electronic tuning, respectively.[1]

This guide is structured to support researchers designing Targeted Covalent Inhibitors (TCIs) and Antibody-Drug Conjugate (ADC) linkers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDataNote
Molecular Formula C₁₀H₅BrFNO₂
Molecular Weight 270.05 g/mol Ideal fragment size (<300 Da)
LogP (Predicted) ~2.3Lipophilic, membrane permeable
Electrophile Type Soft Electrophile (Michael Acceptor)Selective for thiols (R-SH) over amines
Leaving Group None (Addition reaction)Forms stable thioether adducts
Key Substituents 4-Br (Handle), 2-F (Conformational Lock)See Section 3 for mechanistic impact

Rational Design: The Structural Logic

Why choose this specific scaffold over a generic N-phenylmaleimide? The substitution pattern is non-trivial.

The Ortho-Fluorine Effect

The fluorine atom at the ortho position (C2) is not merely a metabolic blocker; it exerts a conformational lock .[1]

  • Mechanism: The C–F bond creates a dipole that interacts with the adjacent carbonyl oxygen of the maleimide ring.[1] This restricts the rotation around the N-Aryl bond.[1]

  • Impact: This pre-organization can lower the entropic penalty of binding to a protein target, potentially increasing potency compared to the non-fluorinated analog.[1]

The Para-Bromine Handle

The bromine at C4 serves as a diversification point.[1]

  • Late-Stage Functionalization: Unlike alkyl-maleimides, this aryl-bromide allows researchers to install the electrophilic warhead early and couple complex tail groups (R-groups) later via cross-coupling reactions, preserving the sensitive maleimide double bond if conditions are controlled.[1]

Validated Synthesis Protocol

Note: Maleimides are sensitive to basic hydrolysis.[1] The following protocol utilizes a two-step "Maleamic Acid" route, optimized for yield and purity.

Phase 1: Formation of Maleamic Acid Intermediate

Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Maleic Anhydride (1.05 eq), Diethyl Ether (Solvent).[1]

  • Dissolve maleic anhydride in anhydrous diethyl ether (0.5 M concentration).

  • Add 4-bromo-2-fluoroaniline dropwise at 0°C.

  • Observation: A precipitate (the maleamic acid) will form almost immediately.[1]

  • Stir for 2 hours at Room Temperature (RT).

  • Filter the solid, wash with cold ether, and dry under vacuum.[1]

    • Checkpoint: Purity should be >95% by HPLC.[1] No column chromatography required here.[1]

Phase 2: Cyclodehydration to Maleimide

Reagents: Maleamic Acid (from Phase 1), Sodium Acetate (0.5 eq), Acetic Anhydride (excess).

  • Suspend the maleamic acid in acetic anhydride (3 mL per gram of solid).

  • Add anhydrous Sodium Acetate.[1]

  • Heat to 80°C for 2-4 hours . Critical: Do not exceed 100°C to prevent polymerization.

  • Workup: Cool to RT and pour the mixture into ice water. The product will precipitate.[2]

  • Filter the solid.[2]

  • Purification: Recrystallize from Isopropanol/Hexanes if necessary.

    • Yield Expectation: 60-75% overall.[1]

Experimental Workflow: Cysteine Reactivity Assay

To validate the "Warhead" capability, the following kinetic assay measures the rate of covalent bond formation with a model thiol (Glutathione or N-acetylcysteine).[1]

Objective: Determine


 parameters or simple half-life (

).
Protocol
  • Preparation:

    • Prepare a 10 mM stock of CAS 893614-85-2 in DMSO.[1]

    • Prepare a 10 mM stock of L-Cysteine (or GSH) in PBS (pH 7.4).[1]

  • Incubation:

    • Mix Compound and Cysteine at a 1:10 ratio (10 µM Compound : 100 µM Cysteine) in PBS.

    • Maintain temperature at 37°C.

  • Monitoring:

    • Inject samples into LC-MS at t = 0, 5, 15, 30, and 60 minutes.[1]

    • Track: Disappearance of the parent mass (270 Da) and appearance of the adduct mass (270 + 121 = 391 Da for Cysteine).[1]

  • Data Analysis:

    • Plot ln([Compound]/[Compound]₀) vs. time.[1]

    • The slope represents the pseudo-first-order rate constant (

      
      ).[1]
      

Mechanistic Visualization

Synthesis & Reactivity Pathway

The following diagram illustrates the chemical synthesis and the subsequent biological conjugation mechanism.

G cluster_0 Chemical Synthesis cluster_1 Biological Application (Covalent Bonding) Start 4-Bromo-2-fluoroaniline + Maleic Anhydride Inter Maleamic Acid (Intermediate) Start->Inter Ether, 0°C (Ring Opening) Product N-(4-Bromo-2-fluorophenyl) maleimide (CAS 893614-85-2) Inter->Product Ac2O, NaOAc 80°C (Cyclization) Adduct Stable Thioether Adduct Product->Adduct Michael Addition (pH 7.4) Target Protein Target (Cysteine Thiol) Target->Adduct

Figure 1: Synthesis route from aniline precursor and mechanism of action as a cysteine trap.[1]

Logic of Substituent Effects

Visualizing why the F and Br atoms are critical for the function of this molecule.

Logic Core CAS 893614-85-2 Scaffold Br 4-Bromo (Para) Core->Br F 2-Fluoro (Ortho) Core->F Maleimide Maleimide Ring Core->Maleimide Func1 Suzuki Coupling (Library Expansion) Br->Func1 Enables Func2 Conformational Lock (Dipole Interaction) F->Func2 Induces Func3 Covalent Warhead (Cys-481/Cys-797 targeting) Maleimide->Func3 Acts as

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional groups.[1]

Safety & Handling (SDS Summary)

  • Hazards: Maleimides are potent sensitizers.[1]

    • H317: May cause an allergic skin reaction.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][3]

  • Storage: Moisture sensitive.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the maleimide ring to the open non-reactive acid form.[1]

References

  • Synthesis of N-Aryl Maleimides

    • Title: "Improved Synthesis of N-Aryl Maleimides"
    • Source: Journal of Organic Chemistry (Standard Protocol Reference)[1]

    • URL:[Link] (Note: This is a seminal reference for the Ac2O/NaOAc method described in Section 4).

  • Maleimide Reactivity Profile

    • Title: "The chemistry of maleimides: A review"
    • Source: Royal Society of Chemistry (RSC Advances)[1][4]

    • URL:[Link]

  • Ortho-Fluorine Effects in Med Chem

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents"[1]

    • Source: Molecules (MDPI)[1]

    • URL:[Link][1]

  • Covalent Inhibitor Design

    • Title: "Targeted Covalent Inhibitors: More Than Just a Warhead"
    • Source: Journal of Medicinal Chemistry[1][2]

    • URL:[Link][1]

Sources

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Technical Guide: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione Subtitle: Physicochemical Characterization, Synthetic Methodologies, and Applications in Covalent Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a specialized N-aryl maleimide derivative. Within drug development, this molecule serves a dual purpose: it functions as a Michael acceptor for cysteine-targeted bioconjugation and as a heterobifunctional building block where the aryl bromide moiety allows for further diversification via palladium-catalyzed cross-coupling.

The incorporation of the fluorine atom at the ortho position and the bromine at the para position modulates the electrophilicity of the maleimide double bond, influencing both the kinetics of thiol addition and the hydrolytic stability of the resulting thiosuccinimide adducts—a critical parameter in the design of Antibody-Drug Conjugates (ADCs).

Physicochemical Identity

The following data establishes the core chemical identity of the target molecule.

ParameterSpecification
IUPAC Name This compound
Common Name N-(4-Bromo-2-fluorophenyl)maleimide
Molecular Formula C₁₀H₅BrFNO₂
Molecular Weight 270.06 g/mol
Monoisotopic Mass 268.9488 Da
SMILES O=C1C=CC(=O)N1C2=C(F)C=C(Br)C=C2
Core Moiety Maleimide (Pyrrole-2,5-dione)
Substituents Ortho-Fluoro, Para-Bromo
Predicted LogP ~2.1 (Moderate Lipophilicity)

Synthetic Methodology

The synthesis of N-aryl maleimides requires a two-step protocol involving the formation of a maleamic acid intermediate followed by cyclodehydration. Due to the electron-withdrawing nature of the halogenated aniline, the nucleophilicity of the amine is reduced, necessitating optimized conditions.

Step 1: Formation of N-(4-Bromo-2-fluorophenyl)maleamic Acid
  • Reagents: Maleic anhydride (1.05 eq), 4-Bromo-2-fluoroaniline (1.0 eq).

  • Solvent: Diethyl ether or THF (Anhydrous).

  • Protocol:

    • Dissolve maleic anhydride in anhydrous THF.

    • Add 4-Bromo-2-fluoroaniline dropwise at 0°C to minimize side reactions.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Observation: The maleamic acid intermediate typically precipitates. Filter and wash with cold ether.

Step 2: Cyclodehydration to Maleimide
  • Reagents: Acetic anhydride (Ac₂O), Sodium Acetate (NaOAc) or Zinc Chloride (ZnCl₂).

  • Protocol:

    • Suspend the maleamic acid in Ac₂O (excess).

    • Add anhydrous NaOAc (0.5 eq) as a catalyst.

    • Heat to 80–100°C for 2–4 hours. Note: Monitor by TLC/LC-MS for disappearance of the acid.

    • Workup: Pour reaction mixture into ice water to precipitate the crude maleimide.

    • Purification: Recrystallization from ethanol/hexane or silica gel chromatography (Hexane:EtOAc gradient).

Synthesis_Workflow Aniline 4-Bromo-2-fluoroaniline (Nucleophile) Intermediate Maleamic Acid Intermediate Aniline->Intermediate THF, 0°C Anhydride Maleic Anhydride (Electrophile) Anhydride->Intermediate Cyclization Cyclodehydration (Ac2O / NaOAc) Intermediate->Cyclization Product 1-(4-Bromo-2-fluorophenyl)- 1H-pyrrole-2,5-dione Cyclization->Product Heat, -H2O

Figure 1: Synthetic pathway for the generation of the target maleimide via a maleamic acid intermediate.

Mechanism of Action in Drug Discovery

Cysteine Bioconjugation (Michael Addition)

The primary application of this molecule is as a cysteine-reactive warhead . The maleimide double bond acts as a "soft" electrophile, undergoing a conjugate addition (1,4-addition) with the thiolate anion of cysteine residues in proteins or peptides.

Electronic Tuning Effect:

  • Fluorine Effect: The ortho-fluorine exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the maleimide double bond compared to a non-substituted phenyl maleimide. This can accelerate conjugation kinetics.[1]

  • Stability: N-aryl maleimides with electron-withdrawing groups often yield thiosuccinimide adducts that are more resistant to the retro-Michael reaction (deconjugation) but may be more susceptible to ring hydrolysis. Hydrolysis of the succinimide ring to succinamic acid is often desirable in ADCs as it "locks" the conjugation, preventing drug loss.

Michael_Addition Maleimide 1-(4-Bromo-2-fluorophenyl)- 1H-pyrrole-2,5-dione Transition Enolate Transition State Maleimide->Transition Nucleophilic Attack Cysteine Protein-Cysteine (Thiolate) Cysteine->Transition Adduct Thiosuccinimide Adduct (Covalent Bond) Transition->Adduct Protonation Hydrolysis Ring Hydrolysis (Stabilized Conjugate) Adduct->Hydrolysis H2O (Slow)

Figure 2: Mechanism of Cysteine conjugation and subsequent ring hydrolysis for stable bioconjugation.

Heterobifunctional Utility

The 4-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to attach the maleimide warhead to complex fluorophores, drugs, or PEG chains before conjugation to the protein.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following specifications:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Maleimide Protons: A singlet integrating to 2H around δ 7.0–7.2 ppm.

    • Aromatic Protons: A distinct splitting pattern for the 1,2,4-substituted ring. Look for a triplet (due to H-F coupling) or multiplet for the proton ortho to Fluorine.

  • ¹³C NMR:

    • Carbonyl: Characteristic signal at ~169 ppm.

    • Alkene: Signal at ~134 ppm.

    • C-F Coupling: Doublets observed for carbons on the phenyl ring (J_C-F).

  • Mass Spectrometry (LC-MS):

    • Expect an [M+H]⁺ peak at 270/272 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • The presence of Bromine provides a distinct isotopic signature useful for tracing the molecule in complex mixtures.

Safety & Handling

  • Hazards: Maleimides are potent Michael acceptors and are potential skin/respiratory sensitizers. The halogenated nature implies potential persistence.

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the maleimide ring prior to use.

References

  • Fontaine, S. D., et al. (2015).[2] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660–670.[2] (Contextual reference for N-aryl maleimide stability in ADCs). Retrieved from [Link]

  • Walker, M. A. (1995). "The Mitsunobu reaction: A novel method for the synthesis of N-substituted maleimides." Journal of Organic Chemistry. (General synthetic reference).

Sources

Biological activity of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (often referred to as N-(4-Bromo-2-fluorophenyl)maleimide ) represents a specialized scaffold in medicinal chemistry, combining the potent electrophilic reactivity of the maleimide core with the lipophilic, metabolically stable 4-bromo-2-fluorophenyl moiety.

This guide details the compound's utility as a cysteine-targeting pharmacophore .[1] Unlike generic maleimides, the specific halogenation pattern (4-Br, 2-F) modulates the electronic density of the imide ring, fine-tuning its reactivity toward thiols while enhancing membrane permeability.[1] This derivative is primarily utilized in three domains:

  • Antimicrobial Research: As a broad-spectrum inhibitor of bacterial enzymes.[1]

  • Oncology: As a Michael acceptor capable of inducing oxidative stress via glutathione (GSH) depletion.[1]

  • Chemical Biology: As a bioconjugation handle for probing cysteine-accessible pockets in proteins.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The biological activity of this molecule is governed by its ability to act as a "warhead" (the maleimide) delivered by a "vector" (the halogenated aryl ring).[1]

PropertySpecification
IUPAC Name This compound
Common Name N-(4-Bromo-2-fluorophenyl)maleimide
Molecular Formula C₁₀H₅BrFNO₂
Molecular Weight 270.06 g/mol
Core Pharmacophore Maleimide (Michael Acceptor)
Substituent Effects 2-Fluoro: Steric protection, metabolic block, electronic withdrawal.4-Bromo: Halogen bonding capability, increased lipophilicity (LogP).[2]
Reactivity High affinity for sulfhydryl (-SH) groups (Cysteine, Glutathione).

Synthesis Protocol

The synthesis of N-aryl maleimides requires a two-step protocol to ensure high yield and prevent polymerization. The 4-bromo-2-fluoroaniline precursor is reacted with maleic anhydride to form the maleanilic acid intermediate, which is then cyclized.[1]

Step-by-Step Methodology

Reagents: 4-Bromo-2-fluoroaniline, Maleic Anhydride, Acetic Anhydride (dehydrating agent), Sodium Acetate (catalyst).

  • Formation of Maleanilic Acid (Intermediate):

    • Dissolve 1.0 eq of maleic anhydride in diethyl ether or THF.

    • Dropwise add a solution of 1.0 eq 4-bromo-2-fluoroaniline in the same solvent at 0°C.

    • Mechanistic Insight: The nucleophilic amine attacks the carbonyl of the anhydride, opening the ring.[1] This reaction is exothermic; cooling prevents side reactions.[1]

    • Stir for 2 hours. The intermediate acid typically precipitates as a solid.[1] Filter and wash with ether.[1][3]

  • Cyclodehydration (Imide Formation):

    • Suspend the dried maleanilic acid in acetic anhydride (3-5 mL per gram).[1]

    • Add anhydrous Sodium Acetate (0.5 eq).

    • Heat to 80-100°C for 2-4 hours.

    • Critical Control Point: Monitor via TLC.[1] The disappearance of the acid spot and appearance of a less polar spot indicates cyclization.[1]

    • Pour the reaction mixture into ice water to precipitate the crude maleimide.[1][3]

    • Recrystallize from ethanol/hexane to obtain the pure product.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 4-Br-2-F-Aniline + Maleic Anhydride Step1 Step 1: Ring Opening (Ether, 0°C) Start->Step1 Nucleophilic Attack Inter Intermediate: Maleanilic Acid Step1->Inter Precipitation Step2 Step 2: Cyclodehydration (Ac2O, NaOAc, 90°C) Inter->Step2 Chemical Dehydration Product Product: N-(4-Br-2-F-phenyl)maleimide Step2->Product Cyclization

Caption: Two-step synthesis pathway converting the aniline precursor to the active maleimide scaffold.

Biological Activity & Mechanism of Action[1][7][11]

Mechanism: The Michael Addition

The primary biological activity of this compound stems from its electrophilic double bond. In physiological conditions (pH 7.4), it reacts rapidly and irreversibly with non-catalytic or catalytic cysteine residues in proteins and peptides (like Glutathione).

  • Selectivity: While maleimides react with amines at high pH (>8.5), at physiological pH, they are highly selective for thiols.

  • Substituent Role: The electron-withdrawing nature of the 4-bromo and 2-fluoro groups on the phenyl ring pulls electron density away from the maleimide nitrogen.[1] This increases the electrophilicity of the double bond compared to a standard N-phenylmaleimide, making it a more potent "warhead."[1]

Antimicrobial Activity

N-aryl maleimides are established antimicrobial agents.[1] This specific derivative exhibits activity against:

  • Gram-Positive Bacteria (e.g., S. aureus, B. subtilis): High potency.[1] The lipophilic halogenated ring facilitates penetration through the peptidoglycan layer.[1]

  • Fungi (e.g., C. albicans): Moderate to high potency.

  • Mode of Action: Inhibition of essential thiol-dependent enzymes (e.g., dehydrogenases, synthases) and depletion of the intracellular thiol pool, leading to redox imbalance.

Cytotoxicity & Anticancer Potential

In oncology research, this compound acts as a cytotoxic agent.[1][4]

  • GSH Depletion: By alkylating Glutathione (GSH), it disables the cell's primary antioxidant defense system.[1]

  • ROS Accumulation: The drop in GSH leads to an accumulation of Reactive Oxygen Species (ROS), triggering apoptosis.[1]

  • Targeting Kinases: Maleimides can covalently modify cysteine residues in the ATP-binding pockets of kinases (e.g., GSK-3β, PKC), permanently inactivating them.

Mechanism of Action Diagram

MoA Compound 1-(4-Br-2-F-phenyl)-maleimide (Electrophile) Complex Thiosuccinimide Adduct (Covalent Bond) Compound->Complex Michael Addition Target Cellular Target: Cysteine Thiol (-SH) (Nucleophile) Target->Complex Effect1 Enzyme Inactivation (Kinases/Phosphatases) Complex->Effect1 Effect2 GSH Depletion (Oxidative Stress) Complex->Effect2 Outcome Cell Death / Stasis (Apoptosis) Effect1->Outcome Effect2->Outcome

Caption: Covalent modification of cellular thiols leads to dual downstream toxicity: enzyme inhibition and oxidative stress.

Experimental Protocols for Validation

To validate the activity of this derivative in your lab, use the following self-validating protocols.

Thiol Reactivity Assay (Ellman's Test)

Purpose: To quantify the electrophilic reactivity of the compound before biological testing.[1]

  • Preparation: Prepare a 100 µM solution of the maleimide in PBS (pH 7.4) containing 10% DMSO.[1]

  • Reaction: Add 1.0 eq of L-Cysteine or Glutathione. Incubate for 30 mins at 37°C.

  • Quantification: Add Ellman's Reagent (DTNB).[1]

  • Readout: Measure absorbance at 412 nm.

    • Result: A low absorbance indicates the maleimide successfully reacted with the thiol (leaving no free thiol to react with DTNB).[1] A high absorbance indicates poor reactivity (or hydrolysis of the maleimide).[1]

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine antimicrobial potency.[1][4][5][2][6]

  • Culture: Grow S. aureus (ATCC 29213) to mid-log phase.[1]

  • Dilution: Prepare serial 2-fold dilutions of the compound in DMSO (Range: 0.5 to 128 µg/mL) in a 96-well plate.

  • Inoculation: Add bacterial suspension (final density 5 x 10⁵ CFU/mL).

  • Incubation: 18-24 hours at 37°C.

  • Analysis: The MIC is the lowest concentration with no visible growth.[1]

    • Expected Range: 4 – 32 µg/mL (Highly dependent on strain and media).[1]

References

  • Synthesis & Antimicrobial Activity of N-Aryl Maleimides Source:Malaysian Journal of Analytical Sciences, Vol 19, No 4 (2015). Relevance: Establishes the baseline antimicrobial protocol and synthesis for N-halogenated phenyl maleimides. Link:[Link]

  • Maleimides as Cysteine-Targeting Pharmacophores Source:Future Medicinal Chemistry, "The maleimide motif in drug discovery".[1] Relevance: Validates the mechanism of action (Michael addition) and therapeutic applications in cancer and infection.[1] Link:[Link]

  • Halogen Bonding in Drug Design (The 4-Bromo Effect) Source:Journal of Medicinal Chemistry, "Halogen bonding in protein–ligand complexes".[1] Relevance: Explains the structural advantage of the 4-bromo substituent for binding affinity. Link:[Link]

  • Synthesis of 4-Bromo-2-fluoroaniline Derivatives Source:U.S. Patent 5,053,542 (Catalytic bromination).[1] Relevance: Provides industrial context for the synthesis of the specific aryl precursor. Link:

Sources

Technical Guide: Preliminary Screening of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for the preliminary screening of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (referred to herein as BF-Mal ). Structurally, BF-Mal is an N-aryl maleimide featuring a halogenated phenyl ring. In drug discovery, this scaffold is primarily utilized as a cysteine-targeting covalent warhead .

The core challenge in screening BF-Mal is distinguishing between specific target engagement (desired pharmacology) and promiscuous alkylation (toxicity). The presence of the electron-withdrawing fluorine (ortho) and bromine (para) atoms on the N-phenyl ring significantly modulates the electrophilicity of the maleimide double bond, potentially accelerating both Michael addition rates and subsequent ring-opening hydrolysis.

This guide prioritizes a "Reactivity-First" screening cascade to eliminate indiscriminately reactive compounds (PAINS) before investing in biological functional assays.

Part 1: Chemical Identity & Physicochemical Profiling

Before biological introduction, the compound’s intrinsic properties must be defined to establish assay parameters.

Structural Analysis & Electronic Tuning
  • Core Scaffold: Maleimide (Pyrrole-2,5-dione). Acts as a Michael acceptor for soft nucleophiles (thiols).

  • Substituents:

    • 2-Fluoro: Inductively electron-withdrawing. Increases the electrophilicity of the maleimide double bond, likely increasing reactivity toward cysteine compared to a non-substituted N-phenyl maleimide.

    • 4-Bromo: Increases lipophilicity (LogP) and provides a synthetic handle for future Structure-Activity Relationship (SAR) expansion via Suzuki/Buchwald couplings.

Predicted Properties Table
PropertyValue (Predicted)Implication for Screening
Molecular Weight ~269.07 DaFragment-like; suitable for covalent fragment screening.
cLogP ~2.5 - 3.0Moderate lipophilicity; likely cell-permeable.
Electrophilicity (

value)
HighRequires rapid quenching in assays to prevent artifacts.
Solubility Low in waterStocks must be prepared in DMSO; Assay buffer requires <1% DMSO.

Part 2: Reactivity Profiling (The "Warhead" Check)

Objective: Determine the intrinsic reactivity of BF-Mal toward glutathione (GSH). Rationale: Covalent inhibitors must reside in a "Goldilocks" zone. If they react too rapidly with GSH (cellular half-life


 min), they will be sequestered before reaching the protein target, leading to low potency and high toxicity.
Protocol 2.1: Glutathione (GSH) Half-Life Determination
  • Method: LC-MS/MS Kinetic Assay.[1]

  • Control: N-ethylmaleimide (High reactivity control) and N-phenylmaleimide (Reference).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of BF-Mal in DMSO.

  • Reaction Mix: In a 96-well plate, dilute BF-Mal to 10 µM in PBS (pH 7.4).

  • Initiation: Add reduced GSH (physiological relevant excess, e.g., 50 µM or 1 mM depending on sensitivity required).

  • Incubation: Incubate at 37°C.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately quench aliquots with 1% Formic Acid (stops the Michael addition).

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak (BF-Mal) and appearance of the GSH-adduct (Parent MW + 307 Da).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Success Criteria:

  • Ideal:

    
     mins (suggests tunable reactivity).
    
  • Fail:

    
     mins (likely a promiscuous alkylator/toxin).
    

Part 3: Target Engagement (Covalent Validation)

Objective: Confirm BF-Mal covalently modifies the target protein (e.g., a kinase or protease with a catalytic cysteine) and assess the reversibility. Mechanism: N-aryl maleimides form succinimide thioethers. However, the electron-withdrawing Fluorine may facilitate thiosuccinimide hydrolysis , permanently "locking" the drug onto the protein.

Protocol 3.1: Intact Protein Mass Spectrometry
  • Incubation: Incubate purified target protein (1-5 µM) with BF-Mal (10-50 µM) in non-nucleophilic buffer (HEPES pH 7.5) for 1 hour.

  • Desalting: Pass through a Zeba spin column or use rapid LC desalting to remove non-covalently bound compound.

  • MS Analysis: Perform ESI-TOF MS on the protein.

  • Data Interpretation:

    • Look for mass shift:

      
       (Single addition).
      
    • Look for hydrolysis:

      
       (+18 Da water). Note: Hydrolysis prevents the retro-Michael reaction, increasing potency duration.
      

Part 4: Biological Screening & Visual Workflows

Screening Cascade Diagram (Graphviz)

This diagram illustrates the decision logic for screening BF-Mal, separating specific hits from toxic artifacts.

ScreeningCascade Start Compound: BF-Mal PhysChem 1. PhysChem Check (Solubility & Stability) Start->PhysChem GSH_Assay 2. GSH Reactivity Assay (LC-MS) PhysChem->GSH_Assay Soluble Target_MS 3. Target Engagement (Intact Protein MS) GSH_Assay->Target_MS t1/2 > 30 min Discard_Reactive DISCARD (Promiscuous Alkylator) GSH_Assay->Discard_Reactive t1/2 < 5 min Cell_Tox 4. Cellular Cytotoxicity (Washout Assay) Target_MS->Cell_Tox +269 Da Adduct Discard_Inert DISCARD (No Binding) Target_MS->Discard_Inert No Mass Shift Decision_Lead LEAD CANDIDATE (Specific Covalent Binder) Cell_Tox->Decision_Lead Potency Retained after Washout Cell_Tox->Discard_Reactive High Tox in Non-Target Cells

Caption: Logical screening cascade for BF-Mal. The critical "Go/No-Go" decision point is the GSH reactivity threshold to prevent false positives.

Biological Assay Specifics: The "Washout" Protocol

Standard IC50 assays are insufficient for covalent inhibitors because potency is time-dependent. You must use a washout method.

  • Seed Cells: Target-expressing cells (e.g., cancer line) and non-target control cells (e.g., HEK293).

  • Pulse Treatment: Treat with BF-Mal for 1 hour at varying concentrations.

  • Washout: Remove media, wash 3x with warm PBS (removes unbound drug).

  • Chase: Add fresh media and incubate for 24-48 hours.

  • Readout: Measure viability (ATP/Resazurin).

  • Interpretation: If BF-Mal is a true covalent inhibitor, cytotoxicity will persist despite the washout. If the effect disappears, the binding was reversible (non-covalent) or the compound is unstable.

Part 5: Stability & ADME-Tox Considerations

The "Thiol Exchange" Risk

N-aryl maleimides can undergo a retro-Michael reaction, detaching from the target and reacting with serum albumin (HSA), which has a free cysteine (Cys34).

  • Test: Incubate BF-Mal-Target adduct with 4% HSA. Monitor transfer of the +269 Da mass to HSA via LC-MS over 24 hours.

  • Mitigation: The 2-Fluoro substituent on BF-Mal facilitates ring-opening hydrolysis of the succinimide ring. Once the ring opens, the adduct is stable and cannot undergo exchange. This is a desirable feature for this specific scaffold.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

  • AAT Bioquest. (2023). "Quantitative Analysis of Thiols and Maleimides." AAT Bioquest Tech Library. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for a new generation of covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link

  • Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature, 513, 481–483. Link

Sources

Technical Monograph: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is a specialized heterocyclic building block belonging to the N-aryl maleimide class.[1] Unlike generic maleimides used solely for cysteine conjugation, this molecule features a dual-activation motif :

  • The Maleimide Core: A potent Michael acceptor for thiol-ene bioconjugation.

  • The Halogenated Aryl Ring: A 4-bromo substituent serving as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), and a 2-fluoro substituent that modulates metabolic stability and dipole moment.

This guide details the synthesis, validation, and application of this compound, specifically targeting its utility in Antibody-Drug Conjugates (ADCs) and PROTAC linker design.

Part 1: Chemical Architecture & Significance

Structural Logic

The molecule is constructed from a maleimide ring fused to a di-halogenated phenyl group. The placement of the halogens is non-trivial:

  • 4-Bromo (Para): This position is sterically accessible, making it the primary site for derivatization via cross-coupling. It allows the maleimide "warhead" to be attached to complex scaffolds (e.g., fluorophores, drugs).

  • 2-Fluoro (Ortho): The fluorine atom introduces a strong dipole and blocks metabolic oxidation at the ortho position. In protein binding, this fluorine can engage in specific non-covalent interactions with amino acid residues, altering the binding kinetics compared to the non-fluorinated analog.

Physicochemical Profile (Predicted & Analogous)

Note: Exact experimental values depend on crystal polymorphs; data below synthesizes precursor and analog properties.

PropertyValue / DescriptionSource/Analog Ref
Molecular Formula C₁₀H₅BrFNO₂Calculated
Molecular Weight 270.06 g/mol Calculated
Physical State Crystalline Solid (White to Pale Yellow)Analogous N-aryl maleimides
Melting Point Est. 110–140 °CRef: N-(4-bromophenyl)maleimide (128°C)
Solubility Soluble in DMSO, DMF, DCM, Ethyl AcetateStandard Organic Solvents
Reactivity Electrophile (Michael Acceptor)Maleimide core

Part 2: Synthetic Protocol (Self-Validating System)

The synthesis of N-aryl maleimides is often plagued by low yields during the cyclization of the intermediate maleamic acid. Traditional acid reflux (Acetic Acid) can degrade sensitive halogen substituents.

Recommended Method: Lewis-Acid Mediated Cyclization (HMDS/ZnCl₂). Why this works: This method operates under milder conditions than acid reflux, preserving the Ar-Br bond and preventing polymerization.

Reagents Required[2][3][4][5][6]
  • Precursor: 4-Bromo-2-fluoroaniline (CAS 367-24-8)[2][3]

  • Reagent: Maleic Anhydride

  • Cyclization Agents: Hexamethyldisilazane (HMDS), Zinc Chloride (ZnCl₂)

  • Solvent: Anhydrous Benzene or Toluene

Step-by-Step Methodology
Phase 1: Formation of the Maleamic Acid Intermediate
  • Dissolution: Dissolve 1.0 eq of 4-Bromo-2-fluoroaniline in anhydrous diethyl ether or THF.

  • Addition: Dropwise add a solution of 1.1 eq Maleic Anhydride in the same solvent at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (Visual): A precipitate (the maleamic acid) should form.

  • Isolation: Filter the solid, wash with cold ether, and dry. Do not purify further; proceed immediately to Phase 2.

Phase 2: Cyclization to Maleimide
  • Suspension: Suspend the dried maleamic acid in dry Toluene.

  • Catalyst Addition: Add 1.5 eq of ZnCl₂ followed by 1.5 eq of HMDS (slow addition).

  • Reflux: Heat the mixture to reflux (80–110°C) for 3–5 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash sequentially with 0.1N HCl (to remove Zn salts), saturated NaHCO₃, and brine.

  • Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Diagram: Synthetic Workflow

Synthesis Aniline 4-Bromo-2-fluoroaniline (CAS 367-24-8) Acid Maleamic Acid Intermediate Aniline->Acid THF, 0°C -> RT (Nucleophilic Acyl Substitution) Anhydride Maleic Anhydride Anhydride->Acid Product 1-(4-Bromo-2-fluorophenyl)- 1H-pyrrole-2,5-dione Acid->Product HMDS / ZnCl2 Reflux (Dehydrative Cyclization)

Caption: Two-step synthesis via HMDS-mediated cyclization ensures high yield and retention of the halogen handles.

Part 3: Reactivity & Applications in Drug Discovery

This molecule acts as a bifunctional linker . The order of operations is critical: Palladium chemistry must usually precede Thiol conjugation to avoid poisoning the Pd-catalyst with sulfur.

Cross-Coupling (The "Handle")

The 4-Bromo position is widely used to attach the maleimide to a larger scaffold via Suzuki-Miyaura Coupling .

  • Protocol Insight: Use mild bases (e.g., K₃PO₄) and phosphine ligands (e.g., Pd(dppf)Cl₂) to prevent hydrolysis of the maleimide ring during coupling.

  • Target: Attaching fluorophores, PROTAC E3 ligase ligands, or cytotoxic payloads.

Thiol-Michael Addition (The "Trap")

The Maleimide double bond reacts rapidly with free thiols (Cysteine residues) at physiological pH (6.5–7.5).

  • Mechanism: Nucleophilic attack of the thiolate anion on the

    
    -carbon of the maleimide.
    
  • Selectivity: The 2-Fluoro substituent exerts an electronic effect (inductive withdrawal), making the maleimide slightly more electrophilic than non-fluorinated analogs, potentially increasing reaction rates with thiols.

Diagram: Dual-Reactivity Landscape

Reactivity Core 1-(4-Bromo-2-fluorophenyl)- 1H-pyrrole-2,5-dione Suzuki Pathway A: Suzuki Coupling (Reacts at Br) Core->Suzuki Pd(0), Ar-B(OH)2 Michael Pathway B: Thiol-Michael Addition (Reacts at Maleimide C=C) Core->Michael Direct Conjugation Scaffold Functionalized Scaffold (e.g., Drug-Linker) Suzuki->Scaffold C-C Bond Formation Scaffold->Michael Protein-SH / pH 7.0 Conjugate Cysteine-Bioconjugate (ADC / Probe) Michael->Conjugate Thioether Bond

Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the Aryl-Bromide and the Maleimide.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical checkpoints are mandatory:

  • ¹H NMR Spectroscopy:

    • Diagnostic Signal: A singlet at δ ~7.0–7.2 ppm corresponding to the two protons on the maleimide double bond. If this is a multiplet or absent, the ring has not closed or has hydrolyzed.

    • Aromatic Region: Distinct splitting pattern for the 1,2,4-substituted benzene ring (doublet, doublet of doublets, doublet).

  • Melting Point: Sharp range (typically < 2°C variation). Broadening indicates contamination with the open-chain maleamic acid.

  • TLC: The maleimide is significantly less polar than the maleamic acid intermediate. Use Hexane/EtOAc (7:3) to monitor the disappearance of the baseline spot (acid) and appearance of the faster-moving spot (product).

References

  • Starting Material Data: 4-Bromo-2-fluoroaniline (CAS 367-24-8).[4][2][3][5] ChemicalBook & Sigma-Aldrich Technical Data.

  • Synthesis Methodology: Efficient method for the synthesis of N-cyclic maleimides using HMDS/ZnCl₂. US Patent 5965746A.

  • Reactivity Profile: Thiol-Maleimide "Click" Chemistry: Kinetics and Selectivity. ResearchGate / Polymer Chemistry.

  • Analogous Properties: N-(4-Fluorophenyl)maleimide Properties. ChemicalBook (CAS 6633-22-3).[6]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

[1]

Executive Summary & Application Context

The target molecule, 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (commonly referred to as N-(4-bromo-2-fluorophenyl)maleimide), represents a critical bifunctional scaffold in medicinal chemistry and materials science.[1]

  • Structural Significance: The maleimide moiety serves as a potent Michael acceptor, widely utilized in cysteine bioconjugation for Antibody-Drug Conjugates (ADCs) and thiol-reactive probes.[1]

  • Synthetic Utility: The 4-bromo-2-fluoro substitution pattern on the aryl ring provides orthogonal reactivity.[1] The bromine atom allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend carbon frameworks, while the fluorine atom modulates lipophilicity and metabolic stability.

This guide provides a robust, scalable protocol for synthesizing this compound from 4-bromo-2-fluoroaniline and maleic anhydride.[1] Unlike generic textbook procedures, this protocol addresses specific solubility challenges and stability issues inherent to halogenated aryl maleimides.

Retrosynthetic Analysis & Strategy

The synthesis follows the classical two-step "maleamic acid route," favored for its reliability over direct Lewis-acid catalyzed methods for electron-deficient anilines.[1]

  • Nucleophilic Acyl Substitution: Reaction of the aniline with maleic anhydride to form the open-chain maleamic acid intermediate.

  • Cyclodehydration: Chemical imidization using acetic anhydride (

    
    ) and sodium acetate (NaOAc) to close the ring.
    

RetrosynthesisTargetTarget Maleimide(this compound)IntermediateMaleamic Acid Intermediate(Open Chain)Target->IntermediateCyclodehydration(- H2O)PrecursorsPrecursors:4-Bromo-2-fluoroaniline + Maleic AnhydrideIntermediate->PrecursorsRing Opening

Figure 1: Retrosynthetic disconnection showing the two-stage assembly.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]
ReagentCAS No.[2]Equiv.[3][4][5][2][6]RoleCritical Quality Attribute
4-Bromo-2-fluoroaniline 367-24-81.0Limiting ReagentPurity >98%; dark color indicates oxidation.[1]
Maleic Anhydride 108-31-61.1ElectrophileMust be white flakes/powder.[1] Hydrolyzed (clumped) material lowers yield.
Diethyl Ether (

)
60-29-7SolventSolvent (Step 1)Anhydrous grade preferred.[1]
Acetic Anhydride (

)
108-24-73.0 - 5.0Dehydrating AgentKeep strictly anhydrous.[1]
Sodium Acetate (NaOAc) 127-09-30.5CatalystAnhydrous (fused) is essential.[1] Trihydrate will fail.
Step 1: Synthesis of the Maleamic Acid Intermediate

Theory: The nucleophilic amine attacks the carbonyl carbon of the anhydride. This reaction is exothermic and generally rapid. The product is usually insoluble in ether/DCM, facilitating isolation by filtration.

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel, dissolve maleic anhydride (1.1 equiv) in anhydrous diethyl ether (concentration ~0.5 M).

  • Addition: Dissolve 4-bromo-2-fluoroaniline (1.0 equiv) in a minimal amount of diethyl ether. Add this solution dropwise to the maleic anhydride solution over 30 minutes at room temperature.

    • Observation: A white to off-white precipitate (the maleamic acid) should form almost immediately.

  • Completion: Stir the suspension for an additional 2 hours to ensure complete conversion.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold diethyl ether (

    
     mL) to remove unreacted aniline and maleic anhydride.
    
  • Drying: Dry the solid under vacuum for 1 hour.

    • Checkpoint: Do not heat excessively; maleamic acids can revert to starting materials or isomerize to fumaric derivatives if heated before cyclization.

Step 2: Cyclodehydration to Maleimide

Theory: The carboxylic acid side chain forms a mixed anhydride with acetic anhydride. The amide nitrogen then attacks this intermediate, closing the ring. NaOAc acts as a base catalyst to facilitate the tautomerization required for elimination of acetate.

Procedure:

  • Setup: Transfer the dried maleamic acid intermediate into a fresh RBF. Add acetic anhydride (3-5 mL per gram of intermediate) .

  • Catalyst: Add anhydrous sodium acetate (0.5 equiv) .

  • Reaction: Attach a reflux condenser and heat the mixture to 80–90°C in an oil bath.

    • Process Control: Monitor by TLC (Solvent: 30% EtOAc/Hexanes). The polar spot of the acid will disappear, replaced by a less polar UV-active spot (the maleimide). Reaction time is typically 1–3 hours.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the crude product.

  • Extraction (If oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (

    
    ). Wash combined organics with Sat. 
    
    
    (to remove acetic acid), water, and brine. Dry over
    
    
    .[7]

Purification & Characterization

Purification Strategy

Crude maleimides often contain traces of acetanilide byproducts (from acetylation of unreacted aniline) or polymers.

  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of boiling Ethanol or Isopropanol . Allow to cool slowly to room temperature, then to 4°C.

  • Column Chromatography (Alternative): If purity is <95%, purify via silica gel chromatography.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (90:10

      
       70:30).
      
    • Note: Maleimides can be slightly unstable on acidic silica; rapid elution is recommended.

Analytical Data Expectations[7]
  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR (

    
    ): 
    
    • 
       6.8–6.9 ppm (s, 2H): Characteristic singlet for the maleimide alkene protons.
      
    • 
       7.0–7.5 ppm (m, 3H): Aromatic protons (splitting pattern depends on F/Br coupling).
      
  • IR Spectroscopy:

    • 
      : Distinctive doublet for imide carbonyls (~1710 
      
      
      and ~1770
      
      
      ).[1]

Troubleshooting & Critical Process Parameters

The following decision tree addresses common failure modes in maleimide synthesis.

TroubleshootingStartProblem IdentifiedIssue1Low Yield in Step 1(No Precipitate)Start->Issue1Issue2Product is Black/Tar(Step 2)Start->Issue2Issue3Starting Material Remains(Step 2)Start->Issue3Sol1Solvent too polar?Switch Et2O to DCMor concentrate volume.Issue1->Sol1Sol2Polymerization occurred.Add radical inhibitor (BHT)Reduce temp to 60°C.Issue2->Sol2Sol3Wet reagents.Ensure NaOAc is fused.Ac2O must be fresh.Issue3->Sol3

Figure 2: Troubleshooting decision matrix for synthetic deviations.

Key Insights (The "Why"):
  • Moisture Control: Acetic anhydride hydrolyzes to acetic acid in the presence of water. Acetic acid is a poor dehydrating agent compared to the anhydride, stalling the reaction.

  • Temperature Sensitivity: While heat is required for cyclization, temperatures >100°C can trigger the polymerization of the maleimide double bond, leading to "tarry" products.

Safety & Handling (E-E-A-T)

  • Maleimide Toxicity: Maleimides are potent Michael acceptors. They can alkylate cysteine residues in proteins, leading to sensitization. Always handle solids in a fume hood and wear double nitrile gloves.

  • Reagent Hazards:

    • Acetic Anhydride: Lachrymator, corrosive, combustible.

    • 4-Bromo-2-fluoroaniline: Toxic by inhalation and skin contact.

References

  • General Maleimide Synthesis: C. Walker, "Synthesis of N-Aryl Maleimides," Journal of Organic Chemistry. (Classic method adaptation).

  • Methodology Verification: Organic Syntheses, Coll. Vol. 5, p. 944 (1973); Vol. 41, p. 93 (1961). [1]

  • Mechanistic Insight: IOSR Journal of Applied Chemistry, "Preparation of N-arylmaleimides," describing the NaOAc/Ac2O mechanism.

  • Purification Techniques: "Recrystallization of Organic Compounds," Department of Chemistry, University of Rochester. [1]

  • Safety Data: PubChem Compound Summary for Maleimide Derivatives. [1]

Application Note: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent drug discovery and bioconjugation, 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione represents a highly specialized "privileged structure." Unlike standard N-alkyl maleimides, this N-aryl derivative leverages the electronic effects of the ortho-fluorine and para-bromine substituents to solve a critical failure mode in bioconjugation: The Retro-Michael Instability.

This guide details the application of this compound as a Self-Locking Bioconjugation Linker and a Covalent Fragment Warhead . The unique electronic profile provided by the 2-fluoro group accelerates cysteine capture while promoting a subsequent hydrolytic ring-opening event that permanently "locks" the payload to the protein, preventing premature release in plasma.

Scientific Mechanism: The "Catch-and-Lock" Principle

The utility of this compound rests on two chemical pillars: Electronic Tuning and Post-Conjugation Hydrolysis .

Electronic Activation (The "Catch")

Standard maleimides react with thiols (cysteine) via Michael addition. The rate of this reaction is governed by the electrophilicity of the double bond.

  • Inductive Effect (-I): The ortho-Fluorine and para-Bromine atoms are electron-withdrawing. They pull electron density from the phenyl ring, which in turn pulls density from the maleimide nitrogen.

  • Result: The maleimide double bond becomes significantly more electrophilic than unsubstituted N-phenylmaleimide, leading to rapid cysteine capture even at low stoichiometric ratios.

The Hydrolytic Lock (The "Lock")

A major liability of traditional maleimide-cysteine adducts (thiosuccinimides) is the Retro-Michael reaction , where the adduct reverses, releasing the drug. This is a primary cause of off-target toxicity in Antibody-Drug Conjugates (ADCs).

  • Mechanism: The electron-withdrawing nature of the N-aryl group destabilizes the thiosuccinimide ring, making it susceptible to hydrolysis (water attack).

  • Outcome: Once the ring hydrolyzes to the succinamic acid form, the Retro-Michael reaction is chemically impossible. The drug is permanently locked to the antibody.

Applications in Drug Development

Application A: Antibody-Drug Conjugates (ADCs)

This molecule serves as a superior linker payload scaffold. The 4-Bromo position acts as a synthetic handle for cross-coupling to cytotoxic payloads (e.g., Auristatins, Maytansinoids), while the maleimide serves as the attachment point to the antibody.

  • Advantage: ADCs built with N-aryl maleimides show significantly higher plasma stability compared to standard SMCC or MC linkers [1].

  • Workflow:

    • Payload Attachment: Use the 4-Br handle to attach the drug (via Suzuki/Sonogashira coupling). Note: See Protocol 1 for sensitivity alerts.

    • Conjugation: React the linker-drug with reduced antibody cysteines.

    • Controlled Hydrolysis: Incubate at mild basic pH (7.5–8.0) to force the ring-opening "lock" step.

Application B: Covalent Fragment-Based Drug Discovery (FBDD)

In fragment screening, this molecule acts as a "warhead-first" fragment.

  • Targeting: Cysteines in cryptic pockets or non-catalytic sites.

  • Library Expansion: The Br-handle allows rapid generation of a library of analogs using high-throughput chemistry (e.g., Buchwald-Hartwig amination) to probe the binding pocket adjacent to the reactive cysteine.

Detailed Experimental Protocols

Protocol 1: Functionalization of the 4-Bromo Handle

Critical Note: The maleimide ring is sensitive to strong bases often used in cross-coupling. This protocol uses Stille Coupling (neutral conditions) to preserve the maleimide warhead.

Objective: Attach a functional group (R) to the 4-position without degrading the maleimide.

Materials:

  • This compound (1.0 eq)

  • Organostannane reagent (R-SnBu3) (1.1 eq)

  • Pd(PPh3)4 (5 mol%)

  • CuI (10 mol%) - Co-catalyst to accelerate reaction at lower temps.

  • Solvent: Anhydrous Dioxane or Toluene.

Step-by-Step:

  • Degassing: Dissolve the maleimide and organostannane in dioxane. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd catalysis.

  • Catalyst Addition: Add Pd(PPh3)4 and CuI quickly under Argon flow.

  • Reaction: Heat to 60°C (Do not exceed 80°C to prevent thermal polymerization of maleimide). Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the Br-starting material (M+ peak) and appearance of Product.

  • Purification: Cool to RT. Filter through a celite pad. Concentrate. Purify via Flash Chromatography on Silica Gel.

    • Tip: Use a gradient of Hexanes/Ethyl Acetate. Avoid amine-modified silica, which will react with the maleimide.

Protocol 2: Kinetic Profiling of Cysteine Reactivity ( )

Objective: Determine the reactivity profile of the inhibitor against a target protein (e.g., a kinase with a non-catalytic cysteine).

Materials:

  • Target Protein (5 µM in HEPES pH 7.4)

  • This compound (Serial dilutions: 0.1 µM – 100 µM)

  • Ellman’s Reagent (DTNB) or a Fluorescent Thiol Probe.

Step-by-Step:

  • Incubation: Mix Protein and Inhibitor in a 96-well plate.

  • Time-Course: At defined time points (

    
     = 0, 5, 10, 30, 60 min), quench an aliquot.
    
  • Readout (Direct Binding): If using LC-MS (Intact Protein Mass):

    • Inject onto C4 column.

    • Deconvolute mass spectrum.

    • Calculate % Occupancy = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] * 100.

  • Data Analysis:

    • Plot ln(1 - %Occupancy) vs. Time to get

      
      .
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to hyperbolic equation:

      
      
      
    • Interpretation: A high

      
       indicates a potent covalent inhibitor. The 2-fluoro group typically enhances 
      
      
      
      .

Stability & Storage Data

ParameterSpecificationNotes
Storage Temp -20°CDesiccated. Moisture triggers hydrolysis.
Solution Stability < 4 hours (DMSO, RT)Prepare fresh. DMSO promotes slow polymerization.
pH Sensitivity Stable at pH < 6.0At pH > 7.5, hydrolysis (

) competes with conjugation.
Light Sensitivity ModerateProtect from direct UV (dimerization risk).

References

  • Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

  • Gunnoo, S. B., & Madder, A. (2016). "Bioconjugation using furan, maleimide and related reagents." ChemBioChem, 17(7), 529-553.

Experimental use of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in Cancer Research

Executive Summary

This compound (henceforth referred to as BFPM ) is a specialized N-aryl maleimide scaffold widely utilized in oncology research for targeted covalent inhibitor (TCI) development and redox biology investigations. Its chemical architecture features two distinct reactive centers:

  • The Maleimide Double Bond (Michael Acceptor): A soft electrophile that rapidly and irreversibly reacts with thiols (cysteine residues) in proteins or glutathione (GSH).

  • The Aryl Bromide/Fluoride Moiety: A structural handle allowing for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach targeting ligands, fluorophores, or proteolysis-targeting chimera (PROTAC) linkers.

This guide details the experimental workflows for using BFPM to synthesize covalent probes, profile cysteine reactivity, and induce oxidative stress in cancer cell lines.

Mechanism of Action & Chemical Logic

The utility of BFPM in cancer research rests on its ability to covalently modify nucleophilic cysteine residues within the catalytic domains of oncogenic enzymes (e.g., kinases, phosphatases, deubiquitinases) or to deplete cellular antioxidant reserves.

  • Covalent Inhibition: Upon binding to a protein target, the maleimide undergoes a Michael addition with a proximal cysteine thiol, forming a stable thioether succinimide adduct. This irreversible modification can permanently silence enzyme activity.

  • Redox Modulation: In live cells, BFPM acts as a glutathione (GSH) scavenger. By alkylating GSH, it disrupts the cellular redox balance, leading to the accumulation of Reactive Oxygen Species (ROS) and triggering ferroptosis or apoptosis.

Diagram 1: Dual-Reactivity Mechanism of BFPM

BFPM_Mechanism cluster_redox Cellular Effect BFPM 1-(4-Bromo-2-fluorophenyl)- 1H-pyrrole-2,5-dione (BFPM) Suzuki Pd-Catalyzed Cross-Coupling BFPM->Suzuki Aryl Bromide Reactivity ROS ROS Accumulation & Apoptosis BFPM->ROS GSH Depletion Targeting Targeting Ligand (e.g., Kinase Inhibitor) Targeting->Suzuki Probe Functionalized Covalent Probe Suzuki->Probe Ligand Attachment Complex Irreversible Protein-Inhibitor Adduct Probe->Complex Michael Addition (Maleimide + SH) Protein Target Protein (Cysteine-SH) Protein->Complex GSH Glutathione (GSH)

Caption: BFPM serves as a dual-functional scaffold: the bromide allows ligand attachment via cross-coupling, while the maleimide acts as the warhead for cysteine alkylation.

Experimental Protocols

Protocol A: Synthesis of Targeted Covalent Probes (Suzuki Coupling)

Objective: To attach a recognition element (e.g., a pharmacophore) to the BFPM scaffold, creating a molecule that directs the maleimide warhead to a specific protein target.

Reagents:

  • BFPM (1.0 equiv)

  • Boronic Acid derivative of Targeting Ligand (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial with BFPM, the boronic acid ligand, Pd catalyst, and K₂CO₃.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Avoid higher temperatures (>100°C) to prevent thermal polymerization of the maleimide double bond.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography on Silica Gel. Critical: Use a gradient of Hexanes/Ethyl Acetate. Avoid amine-containing mobile phases (like Et₃N), which can react with the maleimide.

Validation: Confirm structure via ¹H-NMR (check for retention of maleimide alkene protons at ~6.8 ppm) and LC-MS.

Protocol B: Kinetic Profiling of Cysteine Reactivity ( )

Objective: To measure the intrinsic reactivity of BFPM or its derivatives against a model thiol (N-acetylcysteine, NAC) or a purified protein.

Reagents:

  • BFPM (Stock: 10 mM in DMSO)

  • N-Acetylcysteine (NAC) (Stock: 10 mM in PBS)

  • Buffer: PBS (pH 7.4)

  • DTNB (Ellman’s Reagent) for back-titration OR LC-MS for direct measurement.

Step-by-Step Methodology:

  • Incubation: Prepare a reaction mixture with 50 µM BFPM and 500 µM NAC (10-fold excess thiol to ensure pseudo-first-order kinetics) in PBS.

  • Time-Course Sampling: Aliquot samples at t = 0, 5, 10, 30, and 60 minutes.

  • Quenching: Quench aliquots by adding 1% Formic Acid (for LC-MS) or reacting with excess DTNB (for UV-Vis).

  • Analysis:

    • LC-MS Method:[1][2] Monitor the disappearance of the parent BFPM peak (m/z [M+H]+) and the appearance of the BFPM-NAC adduct.

    • UV-Vis Method: Measure absorbance at 412 nm (TNB anion) to quantify remaining free thiols.

  • Calculation: Plot ln([BFPM]₀/[BFPM]ₜ) vs. time. The slope represents the pseudo-first-order rate constant (

    
    ). The second-order rate constant (
    
    
    
    ) is
    
    
    / [NAC].

Target Metric: Ideal covalent inhibitors for drug discovery typically exhibit


 values between 10³ and 10⁵ M⁻¹s⁻¹.
Protocol C: Cellular ROS Induction and Cytotoxicity Assay

Objective: To assess the ability of BFPM to deplete Glutathione (GSH) and induce oxidative stress in cancer cells.

Reagents:

  • Cancer Cell Line (e.g., HeLa, A549, or Jurkat)

  • BFPM (dissolved in DMSO)

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate) – ROS Probe

  • CellTiter-Glo® (Promega) – Viability Assay

Step-by-Step Methodology:

  • Seeding: Plate 5,000 cells/well in a 96-well black-walled plate. Incubate overnight.

  • Treatment: Treat cells with increasing concentrations of BFPM (0.1 µM – 50 µM) for 4 hours (for ROS) or 48 hours (for viability). Include a DMSO control.

  • ROS Detection (4h endpoint):

    • Wash cells with PBS.

    • Add 10 µM DCFDA in serum-free media. Incubate for 30 min at 37°C.

    • Wash again with PBS.

    • Read fluorescence (Ex/Em: 485/535 nm).

  • Viability Assay (48h endpoint):

    • Add CellTiter-Glo reagent directly to wells.

    • Shake for 2 min; incubate for 10 min.

    • Measure luminescence.

Data Interpretation: A spike in DCFDA fluorescence preceding a drop in cell viability confirms a redox-dependent mechanism of action (GSH depletion).

Data Presentation & Analysis

Table 1: Troubleshooting Common Experimental Issues
IssueProbable CauseCorrective Action
Loss of Maleimide Peak (NMR) Hydrolysis or PolymerizationEnsure solvents are anhydrous. Store BFPM at -20°C. Avoid strong bases.
Low Yield in Coupling Oxidative Addition FailureThe aryl bromide is deactivated by the electron-withdrawing maleimide. Increase catalyst loading or switch to Pd(tBu₃P)₂.
Non-Specific Toxicity General Thiol AlkylationUse BFPM as a "warhead" only after attaching a high-affinity ligand to direct it to the target protein.
Diagram 2: Experimental Workflow for TCI Development

Workflow Start Start: BFPM Scaffold Step1 Step 1: Ligand Attachment (Suzuki Coupling via Br-) Start->Step1 Step2 Step 2: In Vitro Reactivity Check (NAC/GSH Assay) Step1->Step2 Step3 Step 3: Target Engagement (Mass Spec / Western Blot) Step2->Step3 Step4 Step 4: Cellular Phenotype (Viability / ROS) Step3->Step4 Decision Is Selectivity High? Step4->Decision Refine Refine Linker/Warhead Decision->Refine No Final Lead Candidate Decision->Final Yes Refine->Step1

Caption: Iterative workflow for converting the BFPM scaffold into a selective targeted covalent inhibitor.

References

  • Mechanistic Basis of Maleimide Inhibition: Jensen, L.H., et al. "Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition." Molecular Pharmacology, 2002.

  • Synthesis of N-Aryl Maleimide Derivatives: López-Vallejo, F., et al. "Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells." International Journal of Molecular Sciences, 2011.

  • Thiol-Maleimide Bioconjugation Protocols: Nathani, R.I., et al. "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." Molecules, 2021.

  • GSH Depletion Strategies in Cancer: Sivakumar, P., et al. "Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery."[3] Bioorganic Chemistry, 2021.

Sources

Application Note: High-Stability Cysteine Modification & Bioactivity Profiling using 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1]

The compound 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (hereafter referred to as BF-Mal ) represents a specialized class of N-aryl maleimides designed for covalent modification of cysteine residues in biological systems. Unlike standard alkyl-maleimides (e.g., NEM or SMCC), the specific substitution pattern on the N-phenyl ring—specifically the electron-withdrawing 2-fluoro group—confers unique kinetic properties critical for high-fidelity cell culture assays.

The "Stability-Reactivity" Paradox

Standard maleimide-thiol conjugates are susceptible to the retro-Michael reaction in plasma or cell culture media, leading to "payload exchange" where the label transfers to serum albumin (specifically Cys34). This exchange compromises data integrity in drug delivery and target engagement studies.

BF-Mal addresses this via a mechanism known as Thiosuccinimide Ring Hydrolysis . The electron-withdrawing nature of the N-aryl ring accelerates the hydrolysis of the succinimide ring after the initial cysteine attack. This ring-opening event renders the conjugation irreversible, locking the probe onto the target protein and preventing deconjugation.

Core Applications
  • Irreversible Covalent Inhibition: Targeting non-catalytic cysteines in kinases and inflammatory mediators (e.g., COX-2, NF-κB pathway).

  • Antibody-Drug Conjugate (ADC) Linker Development: The 4-bromo moiety serves as a synthetic handle (via Pd-catalyzed cross-coupling) to attach fluorophores or cytotoxic payloads, while the maleimide ensures stable bioconjugation.

Chemical Mechanism Visualization

The following diagram illustrates the kinetic pathway that differentiates BF-Mal from standard maleimides.

ReactionMechanism BF_Mal BF-Mal (Electrophile) Intermediate Thiosuccinimide Adduct (Reversible) BF_Mal->Intermediate Fast Michael Addition Protein_SH Protein-SH (Nucleophile) Protein_SH->Intermediate Fast Michael Addition Intermediate->BF_Mal Retro-Michael (Slow) Hydrolysis Ring Hydrolysis (pH 7.4 / 37°C) Intermediate->Hydrolysis Accelerated by 2-Fluoro group Albumin Serum Albumin (Off-Target Sink) Intermediate->Albumin Exchange (If unstable) Final_Product Succinamic Acid Derivative (Irreversible/Stable) Hydrolysis->Final_Product Permanent Lock

Figure 1: The 2-fluoro substituent accelerates ring hydrolysis, preventing the retro-Michael pathway and albumin exchange common in standard maleimides.[1][2][3][4][5][6][7][8]

Protocol A: Intracellular Covalent Target Engagement

This protocol is designed to assess the capability of BF-Mal to covalently modify specific protein targets within live cells. This is often used to profile cysteine reactivity or screen for anti-inflammatory activity (e.g., COX-2 inhibition).

Materials Required[1][6][9][10][11][12][13][14][15][16]
  • BF-Mal Stock: 100 mM in anhydrous DMSO (Store at -20°C, protect from light).

  • Cell Line: RAW 264.7 (Macrophage) or HEK293.

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

  • Quenching Agent: 1 M Dithiothreitol (DTT).

  • Detection: Anti-COX-2 antibody or specific target antibody.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in a 6-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Dilute the 100 mM BF-Mal stock into warm culture media (DMEM + 10% FBS) to final concentrations of 1, 5, 10, and 50 µM .

    • Critical Note: Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent toxicity.

  • Treatment & Incubation:

    • Remove old media and add the BF-Mal containing media.

    • Timecourse: Incubate for 2 to 4 hours .

    • Why: Maleimide reactions are rapid (minutes), but cell permeability and intracellular equilibration require hours.

  • LPS Stimulation (Optional for Inflammation Assays):

    • If testing anti-inflammatory efficacy, add Lipopolysaccharide (LPS, 1 µg/mL) after 1 hour of BF-Mal pretreatment. Incubate for an additional 18–24 hours.

  • Quenching & Lysis:

    • Aspirate media and wash cells 2x with ice-cold PBS.

    • Add 5 mM DTT in PBS to the cells for 5 minutes.

    • Scientific Logic:[3][5][9][10][11][12][13] DTT scavenges any unreacted BF-Mal on the cell surface or in the residual buffer, ensuring that any modification detected occurred during the incubation, not during lysis.

    • Lyse cells in RIPA buffer.

  • Readout (Western Blot):

    • Perform SDS-PAGE.[8] If BF-Mal inhibits the target (e.g., COX-2) via degradation or transcriptional block, band intensity will decrease.

    • Advanced: If BF-Mal was pre-conjugated to a biotin linker (using the Br-handle), use Streptavidin-HRP to visualize all modified proteins (Cysteine Profiling).

Protocol B: Serum Stability Assay for Linker Development

This assay validates the "N-aryl stabilization" hypothesis. It is essential if you are using BF-Mal as a linker for Antibody-Drug Conjugates.

Experimental Design Table
ParameterCondition A (Control)Condition B (Test)
Linker N-Ethyl Maleimide (NEM) or SMCCBF-Mal
Substrate Glutathione (GSH) or Model PeptideGlutathione (GSH) or Model Peptide
Incubation Human Plasma / PBS (pH 7.4)Human Plasma / PBS (pH 7.4)
Temperature 37°C37°C
Readout LC-MS (Monitor Mass Shift)LC-MS (Monitor Mass Shift)
Protocol Steps
  • Conjugation:

    • Mix BF-Mal (100 µM) with reduced Glutathione (GSH, 150 µM) in PBS (pH 7.4).

    • Incubate for 1 hour at Room Temperature.

    • Confirm adduct formation via LC-MS (Expected Mass: MW_BF-Mal + MW_GSH).

  • Stability Challenge:

    • Dilute the purified adduct 1:10 into 100% Human Serum or PBS containing 10 mM Mercaptoethanol (Competition) .

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at T = 0, 4, 24, and 72 hours.

    • Precipitate serum proteins with cold acetonitrile (1:3 ratio), centrifuge, and analyze the supernatant.

  • Data Analysis:

    • Retro-Michael (Instability): Appearance of free GSH or exchange with Mercaptoethanol.

    • Hydrolysis (Stability): Mass shift of +18 Da (Water addition) to the adduct.

    • Success Criteria: BF-Mal adducts should show >80% retention of the conjugate (or hydrolyzed conjugate) after 72 hours, whereas alkyl-maleimides typically show <50%.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Treatment cluster_2 Phase 3: Analysis Stock BF-Mal Stock (100mM DMSO) Media Serum-Free Media (Avoid thiols) Stock->Media Incubation Incubation (37°C, 2-4 hrs) Media->Incubation Add to Cells Quench Quench (5mM DTT) Incubation->Quench Stop Reaction Lysis Cell Lysis (RIPA Buffer) Quench->Lysis Readout Western Blot / LC-MS (Target Engagement) Lysis->Readout

Figure 2: Workflow for intracellular target engagement. The quenching step is critical to prevent post-lysis artifacts.

References

  • Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.

  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

  • Raimondi, M. V., et al. (2019). "Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators."[1][6] Molecules, 24(10), 1873.

  • ChemicalBook. (2023). "1-(4-Fluoro-phenyl)-pyrrole-2,5-dione Product Properties."

  • Biotium. (2020).[14] "Protocol: Maleimide Labeling of Protein Thiols."

Sources

Strategic Derivatization and Bio-Application of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

From Chemical Scaffold to High-Fidelity Cysteine Profiling

Abstract

This Application Note details the strategic utilization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 893614-85-2) as a heterobifunctional scaffold for chemical biology.[1][2][3] Unlike standard maleimides, this molecule possesses a unique "Dual-Warhead" architecture: an electrophilic maleimide core for thiol-Michael addition and an aryl bromide handle for palladium-catalyzed functionalization. We provide optimized protocols for late-stage derivatization (attaching fluorophores/affinity tags) and subsequent bio-application in Activity-Based Protein Profiling (ABPP). Special emphasis is placed on the ortho-fluorine effect , which enhances thiol reactivity while necessitating strict pH control to prevent hydrolysis.

Molecular Architecture & Reactivity Profile

The utility of this scaffold lies in its orthogonal reactivity. It serves as a "Hub" molecule that can be customized chemically before being deployed biologically.

The "F-Effect" (Ortho-Fluorine Influence)

The fluorine atom at the ortho position is not merely structural; it is a critical electronic modulator.

  • Enhanced Electrophilicity: The strong inductive electron-withdrawing effect (-I) of the fluorine pulls electron density from the maleimide double bond. This makes the maleimide significantly more reactive toward cysteine thiols than non-fluorinated analogues (e.g., N-phenylmaleimide).

  • Hydrolysis Sensitivity: The trade-off for high reactivity is reduced stability. At pH > 7.5, the ring is prone to hydroxide attack, leading to ring-opening (maleamic acid formation), which kills the bio-activity.

  • Conformational Twist: Steric repulsion between the fluorine and the maleimide carbonyls forces the aryl ring out of planarity. This twist is essential for modulating fluorescence quenching mechanisms (PET) in probe design.

The Dual-Warhead Strategy
  • Site A (Aryl Bromide): Stable under physiological conditions. Used for Chemical Derivatization (Suzuki/Sonogashira coupling) to attach payloads (Dyes, Biotin, PROTAC linkers).

  • Site B (Maleimide): Reactive under physiological conditions. Used for Biological Interrogation (Cysteine labeling).

ReactivityMap cluster_0 Core Scaffold cluster_1 Chemical Derivatization (In Lab) cluster_2 Bio-Application (In Vitro/Vivo) Core 1-(4-Bromo-2-fluorophenyl) -1H-pyrrole-2,5-dione Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Suzuki Site A: Aryl Bromide (Synthetic Handle) Probe Functionalized Probe (Fluorophore/Biotin Attached) Suzuki->Probe Yields Customized Tool Conj Stable Thioether Conjugate (Signal ON) Probe->Conj Site B: Maleimide (Bio-Warhead) Cys Cysteine Thiol (Protein/Peptide) Cys->Conj pH 6.5-7.0 Michael Addition

Figure 1: Orthogonal reactivity workflow. The aryl bromide is modified first to create a probe, which is then used to label biological targets.

Protocol A: Chemical Derivatization (Probe Synthesis)

Objective: Attach a functional reporter (e.g., a boronic acid fluorophore) to the aryl bromide without destroying the sensitive maleimide ring.

Challenge: Standard Suzuki conditions (aqueous base, heat) will hydrolyze the maleimide. Solution: Use "Liebeskind-Srogl" inspired anhydrous conditions or mild base systems.

Materials
  • Substrate: this compound (1.0 eq).

  • Coupling Partner: Aryl-Boronic Acid (e.g., 4-Methoxyphenylboronic acid as a model or a Boronic-dye) (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), combine the Substrate, Boronic Acid, Catalyst, and Base in a sealable microwave vial.

  • Solvation: Add anhydrous 1,4-Dioxane. Critical: Do not use water or alcohols.

  • Reaction: Seal the vial. Heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C; thermal polymerization of the maleimide can occur.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the Bromide isotope pattern.

    • QC Check: If you see a mass peak of [M+18], hydrolysis has occurred. Stop immediately and dry solvents further.

  • Workup: Filter through a celite pad to remove inorganic salts and Palladium. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Silica gel).

    • Stationary Phase: Acid-washed silica (optional) to prevent ring opening on the column.

    • Eluent: Hexane/Ethyl Acetate gradient.

Protocol B: Bio-Application (Cysteine Profiling)

Objective: Use the derivatized probe to label solvent-accessible cysteine residues on a target protein (e.g., BSA, Kinase domains).

Mechanism: The maleimide acts as a "Turn-On" fluorescence switch.

  • OFF State: The maleimide group quenches the attached fluorophore via Photoinduced Electron Transfer (PET).[2]

  • ON State: Upon reaction with a thiol, the double bond is saturated. PET is disrupted, and fluorescence is restored.

Buffer Requirements (Critical)
ParameterSpecificationReason
pH 6.5 – 7.0 Maximizes specificity for Cysteine (S⁻) over Lysine (NH₂). Prevents hydrolysis.
Buffer Type PBS or HEPESAvoid primary amine buffers (Tris) which can compete at high concentrations/pH.
Additives 0.5 - 1 mM TCEPMaintains cysteines in reduced state. Avoid DTT/Mercaptoethanol (they will react with the probe).
Co-solvent DMSO (< 5% v/v)Ensures solubility of the hydrophobic probe.
Step-by-Step Methodology
  • Protein Prep: Dilute protein to 1 mg/mL in PBS (pH 7.0). Add TCEP (50 µM final) and incubate for 20 min on ice to reduce disulfides.

  • Probe Addition: Add the Derivatized Maleimide Probe (from Protocol A) from a DMSO stock solution.

    • Ratio: Use a 10-20 fold molar excess of probe over protein.

    • Final DMSO: Keep < 5%.

  • Incubation: Incubate at Room Temperature for 30-60 minutes in the dark.

    • Note: The fluorinated maleimide reacts fast. Extended incubation (> 2 hours) increases non-specific lysine labeling.

  • Quenching: Stop the reaction by adding excess DTT (50 mM) or Mercaptoethanol. This scavenges remaining probe.

  • Analysis:

    • SDS-PAGE: Run gel. Image immediately for fluorescence (if using a fluorescent probe).

    • Mass Spec: Digest protein and analyze for mass shift (+ Probe MW) on cysteine residues.

Mechanism of Action & Troubleshooting

The following diagram illustrates the "Turn-On" mechanism and the competition pathways that must be controlled.

Mechanism cluster_state Reaction States Probe Intact Probe (Fluorescence QUENCHED) Product Thioether Conjugate (Fluorescence RESTORED) Probe->Product Path A: pH 7.0 Fast Kinetics (F-effect) Hydrolysis Hydrolyzed Byproduct (Maleamic Acid - DEAD) Probe->Hydrolysis Path B: pH > 7.5 Hydroxide Attack Target Protein-SH (Cysteine) Target->Product Nucleophilic Attack

Figure 2: Kinetic competition between specific labeling (Path A) and hydrolysis (Path B).[4] The ortho-fluorine accelerates both, making pH control paramount.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Labeling (Low Signal) Probe HydrolysisCheck probe stock by LC-MS. Ensure buffer pH is < 7.2.
High Background/Smearing Non-specific Lysine labelingReduce pH to 6.5. Reduce incubation time. Lower probe excess.
Precipitation Probe insolubilityIncrease DMSO concentration (up to 10%) or lower probe concentration.
Probe Degradation during Synthesis Base-catalyzed ring openingSwitch to anhydrous K₃PO₄ or Cs₂CO₃. Use mild heat (max 60°C).

References

  • Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. (Accessed 2024).[5][6][7] A foundational guide on maleimide specificity and pH dependence. Link

  • Guy, J., et al. (2007). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism.[2] Journal of the American Chemical Society.[2][8] Establishes the PET mechanism for maleimide quenching.[2] Link

  • Vector Laboratories. Maleimide Reaction Chemistry. (Accessed 2024).[5][6][7] Detailed analysis of the competition between thiols and amines at varying pH levels. Link

  • Nih, et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides. PLoS One. Discusses the stability of the succinimide ring post-conjugation. Link

  • PubChem. Compound Summary: this compound. (CAS 893614-85-2).[9] Physical properties and safety data. Link

Sources

Application Note: Comprehensive Characterization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

[1]

Executive Summary & Strategic Context

The compound 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (CAS: 893614-85-2) represents a critical class of N-aryl maleimides used as electrophilic scaffolds in medicinal chemistry (e.g., androgen receptor antagonists) and as bioconjugation linkers.[1] Its value lies in the dual functionality: the maleimide olefin , which serves as a Michael acceptor for cysteine conjugation, and the halogenated aromatic ring (Br, F), which facilitates palladium-catalyzed cross-coupling or acts as a specific binding motif in protein pockets.[1]

The Analytical Challenge: Maleimides are thermodynamically unstable in alkaline environments, prone to hydrolysis into non-reactive maleamic acid derivatives.[1] Standard HPLC-UV often fails to distinguish the active ring-closed form from the inactive ring-open hydrolysis product due to overlapping chromophores.[1]

This Protocol's Solution: This guide establishes a self-validating analytical framework . We move beyond simple identity confirmation to functional validation, integrating

1

Analytical Logic & Workflow

The following decision tree illustrates the sequence of operations required to release a batch of this material for biological or synthetic use.

AnalyticalWorkflowStartCrude/Synthesized MaterialNMRStructural ID: 1H & 19F NMR(Confirm Regiochemistry)Start->NMRPurityPurity: UHPLC-UV/MS(Detect Hydrolysis Impurities)NMR->PurityDecision1Purity > 98%?Purity->Decision1ActivityFunctional Assay:GSH-Trapping KineticsDecision1->ActivityYesRepurifyRecrystallize/ChromatographyDecision1->RepurifyNoReleaseBATCH RELEASEActivity->ReleaseAlkylation Efficiency > 95%Activity->RepurifyLow Activity (Ring Open)Repurify->NMR

Figure 1: Analytical workflow prioritizing functional activity alongside chemical purity.

Structural Confirmation (Spectroscopy)[2]

High-Field NMR ( H, C, F)

Objective: Confirm the integrity of the maleimide ring and the position of the halogen substituents.

Critical Insight: The maleimide olefin protons appear as a distinct singlet.[1] If this peak splits or shifts significantly upfield, it indicates ring opening (hydrolysis).

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Value

H
7.15 - 7.25Singlet (2H)Maleimide -CH=CH-Primary Purity Marker. Disappearance = Hydrolysis.

H
7.40 - 7.60Multiplet (3H)Aromatic Ar-HPattern confirms 1,2,4-substitution.

F
-110 to -120MultipletAr-FConfirms fluorination; integration validates stoichiometry.

C
~169.0SingletC=O[1][2] (Carbonyl)Maleimide carbonyls.

C
~134.5Singlet-CH=CH-Olefinic carbons.[1]

Protocol 1: NMR Acquisition

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
      (preferred over CDCl
    
    
    to prevent acid-catalyzed degradation during acquisition).
  • Instrument: 400 MHz or higher.

  • Acquisition:

    • 
      H: 16 scans, 30° pulse angle, D1 = 2.0s.[1]
      
    • 
      F: Coupled and decoupled scans to resolve F-H coupling constants (
      
      
      ).
Mass Spectrometry (Isotopic Patterning)

Objective: Validate the presence of Bromine. Mechanism: Bromine exists as


1
  • Target Mass (M+): ~268.9 (for

    
    Br)
    
  • Target Mass (M+2): ~270.9 (for

    
    Br)
    
  • Acceptance Criteria: Intensity ratio of M / (M+2) must be between 0.9 and 1.1.

Purity & Stability Profiling (UHPLC)

Objective: Quantify purity and detect the "silent" impurity: N-(4-bromo-2-fluorophenyl)maleamic acid (the hydrolysis product).

Causality: Maleimides are electrophiles. In the presence of water and trace base, hydroxide attacks the carbonyl, opening the ring.[1] This ring-open form is inactive for cysteine conjugation but often co-elutes in standard gradients.[1]

Protocol 2: Acidic UHPLC Method

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the maleimide).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (maleimide carbonyl).

  • Self-Validation Check: The maleamic acid (impurity) is more polar and will elute earlier (lower

    
    ) than the intact maleimide.
    

Functional Validation: The "Activity" Assay

Why this is mandatory: A sample can be 99% pure by elemental analysis but 50% inactive due to subtle hydrolysis or polymerization. This assay proves the molecule works.

Mechanism: Michael Addition with L-Cysteine or Glutathione (GSH).[1]

ReactionLogicMaleimideIntact Maleimide(RT ~ 3.5 min)AdductCys-Maleimide Adduct(RT ~ 2.8 min)Maleimide->Adduct  Fast Reaction(k > 1000 M-1s-1)  ThiolL-Cysteine(Excess)Thiol->AdductHydrolysisMaleamic Acid(Inactive)Hydrolysis->Adduct  NO REACTION  

Figure 2: The functional assay logic.[1] Only the active species forms the adduct.[1]

Protocol 3: Kinetic Thiol-Trapping

  • Stock Prep: Prepare 10 mM Maleimide in DMSO.

  • Reaction: Mix 10 µL Maleimide stock with 90 µL of 20 mM L-Cysteine in PBS (pH 6.5). Note: Use pH 6.5 to maximize specific thiol reaction and minimize hydrolysis.

  • Incubation: 15 minutes at Room Temperature.

  • Analysis: Inject immediately into UHPLC (Protocol 2).

  • Pass Criteria:

    • Disappearance: >98% of the Maleimide peak must vanish.[1]

    • Appearance: A new, single peak (Adduct) must appear.

    • Failure Mode: If the Maleimide peak remains, the material is unreactive (likely polymerized). If a non-reactive peak persists that matches the "Hydrolysis" retention time, the batch is degraded.[1]

References

  • Synthesis & Properties of N-Aryl Maleimides

    • Source: PubChem Compound Summary for this compound.
    • URL:[Link]

  • Maleimide Stability & Hydrolysis Kinetics

    • Source: Fontaine, S. D., et al. (2015). "Hydrolysis of maleimides and its application to bioconjugation.
    • Context: Establishes the pH-dependence of maleimide ring opening and the necessity of acidic mobile phases.
    • URL:[Link]

  • General Characterization of N-Aryl Maleimides

    • Source: CIBTech Journal of Chemical Sciences (2015).
    • URL:[Link]

  • Safety & Handling (SDS)

    • Source: BLD Pharm Product Data for CAS 893614-85-2.[1]

Application Note: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in Organic Synthesis and Bioconjugation

[1]

Executive Summary

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (N-(4-Bromo-2-fluorophenyl)maleimide) represents a specialized class of functionalized N-aryl maleimides .[1] Unlike standard alkyl maleimides used in generic bioconjugation, this compound offers a dual-modality scaffold:[1]

  • Enhanced Thiol Stability: N-aryl maleimides exhibit superior hydrolytic stability in serum compared to their N-alkyl counterparts, reducing premature drug release in Antibody-Drug Conjugates (ADCs).[1]

  • Orthogonal Reactivity: The 4-bromo-2-fluoro motif serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the attachment of complex pharmacophores or fluorophores prior to cysteine conjugation.[1]

This guide details the optimized synthesis of this intermediate and its application in creating stable bioconjugates and kinase inhibitor scaffolds.[2]

Part 1: Chemical Profile & Properties[1][2][3][4]

The compound is synthesized from 4-bromo-2-fluoroaniline.[1][2][3] The presence of the fluorine atom at the ortho position introduces metabolic stability and alters the electronic properties of the phenyl ring, influencing the electrophilicity of the maleimide double bond.[2]

Table 1: Physicochemical Properties

PropertyDescription / Value
IUPAC Name This compound
Common Name N-(4-Bromo-2-fluorophenyl)maleimide
Precursor CAS 367-24-8 (4-Bromo-2-fluoroaniline)
Molecular Formula C₁₀H₅BrFNO₂
Molecular Weight 270.06 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Reactive Motifs Maleimide (Michael Acceptor), Aryl Bromide (Electrophile for Pd-coupling)
Storage -20°C, Desiccated (Hydrolysis sensitive)

Part 2: Synthesis Protocol

Objective: Synthesize N-(4-Bromo-2-fluorophenyl)maleimide from 4-bromo-2-fluoroaniline and maleic anhydride.

Rationale: The synthesis is a two-step sequence.[1][2][4] The intermediate maleamic acid is often difficult to cyclize without causing polymerization.[2] This protocol uses a modified acetic anhydride dehydration method optimized for halogenated anilines to maximize yield and prevent tar formation.[2]

Workflow Diagram

Synthesis_WorkflowAniline4-Bromo-2-fluoroaniline(Start)IntermedMaleamic AcidIntermediateAniline->IntermedEther/THF, RT1-2 hrsAnhydrideMaleic AnhydrideAnhydride->IntermedCyclizationCyclization(Ac2O + NaOAc)Intermed->CyclizationDehydrationProductN-(4-Bromo-2-fluorophenyl)maleimideCyclization->Product80-90°C, 1 hrPrecipitation

Figure 1: Two-step synthesis workflow for N-aryl maleimides.

Detailed Methodology
Step 1: Formation of Maleamic Acid[1][2][5]
  • Dissolution: Dissolve maleic anhydride (1.05 eq) in anhydrous diethyl ether or THF (5 mL/mmol).

  • Addition: Add 4-bromo-2-fluoroaniline (1.0 eq) dissolved in a minimal amount of the same solvent dropwise over 15 minutes at room temperature.

    • Observation: A yellow/white precipitate (maleamic acid) will form almost immediately.[2]

  • Completion: Stir for 2 hours. Monitor by TLC (the aniline spot should disappear).[2]

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.[2] Do not heat.

Step 2: Cyclization to Maleimide[1][2]
  • Setup: Suspend the dried maleamic acid in acetic anhydride (3 mL/mmol).

  • Catalyst: Add anhydrous sodium acetate (0.4 eq).

  • Reaction: Heat the mixture to 85°C for 1–2 hours.

    • Critical Control Point: Do not exceed 100°C to avoid polymerization of the maleimide double bond.[2] The solution should turn clear and golden-brown.[1][2]

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (10x volume). Stir vigorously for 30 minutes.

  • Purification:

    • Filter the precipitate.[2][6]

    • Dissolve in Dichloromethane (DCM), wash with sat.[2] NaHCO₃ (to remove acetic acid), then brine.[2]

    • Dry over MgSO₄ and concentrate.[2]

    • Recrystallization: Isopropanol or Cyclohexane/Ethyl Acetate (3:1).[2]

Part 3: Applications & Functionalization Strategies

Application A: Antibody-Drug Conjugates (ADCs)

Mechanism: The N-aryl ring stabilizes the thiosuccinimide ring formed after cysteine conjugation.[1][2][7] Unlike N-alkyl maleimides, which are prone to ring-opening (hydrolysis) or retro-Michael exchange with albumin in plasma, the electron-withdrawing nature of the 4-bromo-2-fluorophenyl group modulates the ring electron density.[1]

Protocol: Cysteine Conjugation Assay

  • Buffer: PBS pH 7.4 (degassed).

  • Ratio: Mix Protein/Peptide (containing reduced cysteine) with N-(4-Bromo-2-fluorophenyl)maleimide (1.5 eq) in DMSO (final DMSO <5%).

  • Incubation: 1 hour at 4°C.

  • Validation: Analyze by LC-MS. The mass shift corresponds to +270.06 Da.[2]

    • Note: The "Br" isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) provides a distinct mass spectrometry signature for confirming conjugation.[2]

Application B: Palladium-Catalyzed Cross-Coupling

The bromine handle allows this molecule to act as a "warhead" precursor.[1][2] You can attach a drug pharmacophore to the phenyl ring before conjugating it to a protein.[2]

Suzuki-Miyaura Coupling Protocol (Maleimide-Compatible) Challenge: Standard Suzuki conditions (strong base, heat) can hydrolyze the maleimide.[2] Solution: Use mild, non-aqueous basic conditions.[2]

  • Reagents: Aryl Boronic Acid (1.1 eq), N-(4-Bromo-2-fluorophenyl)maleimide (1.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).[2]

  • Base: CsF (2.5 eq) or K₃PO₄ (anhydrous).

  • Solvent: 1,4-Dioxane (dry).

  • Conditions: Heat at 60°C under Argon for 4-6 hours.

  • Result: A biaryl maleimide ready for cysteine labeling.

Reactivity Logic Map

Reactivity_MapCore1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dionePath_APathway A:Thiol-Michael AdditionCore->Path_A  Cysteine (pH 7.4)Path_BPathway B:Pd-Catalyzed CouplingCore->Path_B  R-B(OH)2 / Pd(0)Path_CPathway C:Diels-Alder CycloadditionCore->Path_C  Diene / HeatADCStable ADC Linker(Serum Stable)Path_A->ADCScaffoldKinase Inhibitor Scaffold(Biaryl System)Path_B->ScaffoldMaterialFunctionalized Polymer(High Tg Materials)Path_C->Material

Figure 2: Functionalization pathways for the 4-bromo-2-fluorophenyl maleimide core.[1]

Part 4: Safety & Handling

  • Toxicity: Maleimides are potent alkylating agents.[2] They are irritants and potential sensitizers.[2]

  • Handling: Always handle in a fume hood. Wear nitrile gloves.[2]

  • Incompatibility: Avoid strong bases (hydrolysis of the imide) and thiols (unless intended reaction).[2]

  • Waste: Dispose of as halogenated organic waste.

References

  • Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides."[1][2][7] Journal of Controlled Release, 220, 660–670.[2][8]

  • Cava, M. P., et al. (1961). "N-Phenylmaleimide."[2] Organic Syntheses, Coll.[2][4] Vol. 5, p.944.[2] (Standard protocol basis).

  • Walker, S. D., et al. (2004). "A Robust and Efficient Method for the Synthesis of N-Aryl Maleimides."[2] Journal of Organic Chemistry. (Modern catalyst variations).

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. (Comparison of aryl substituents). [1]

Technical Application Note: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in Antimicrobial Research

[1]

Executive Summary & Compound Profile

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (commonly referred to as N-(4-bromo-2-fluorophenyl)maleimide) represents a specialized class of N-arylmaleimides designed for high-affinity electrophilic targeting of microbial proteomes.[1] Unlike standard antibiotics that often target cell wall synthesis or ribosomal subunits, this compound functions primarily as a lipophilic Michael acceptor .[1]

Its structural design incorporates a halogenated phenyl ring (Bromine at C4, Fluorine at C2) attached to the maleimide core.[1] This specific halogenation pattern serves two critical functions:

  • Enhanced Lipophilicity: The halogens significantly increase the partition coefficient (LogP), facilitating rapid permeation through the bacterial peptidoglycan layer and inner membranes, particularly in Gram-positive strains like Staphylococcus aureus.[1]

  • Electronic Tuning: The electron-withdrawing nature of the fluorine atom at the ortho position activates the maleimide double bond, increasing its reactivity toward nucleophilic thiols without rendering it unstable in aqueous media.[1]

Chemical Properties Table
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₅BrFNO₂
Molecular Weight 270.06 g/mol
Solubility Soluble in DMSO (>20 mg/mL), DMF; Poorly soluble in water
Primary Target Cysteine thiols (-SH) in bacterial enzymes (e.g., Thioredoxin reductase, MurA)
Mechanism Class Covalent Modification (Michael Addition)

Mechanism of Action: The "Thiol-Switch"[1]

The antimicrobial efficacy of this compound relies on the irreversible alkylation of essential bacterial proteins.[1] The maleimide olefin acts as a "warhead," seeking out solvent-exposed cysteine residues.[1]

Pathway Visualization

The following diagram illustrates the compound's entry and covalent inactivation mechanism.

GCompound1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dioneMembraneBacterial Membrane(Lipophilic Barrier)Compound->MembranePassive Diffusion(Facilitated by Br/F)TargetEnzymeTarget Enzyme-SH(Active Cysteine)Compound->TargetEnzymeMichael AdditionIntracellularCytoplasmMembrane->IntracellularTranslocationIntracellular->TargetEnzymeBindingComplexEnzyme-Inhibitor Adduct(Thiosuccinimide)TargetEnzyme->ComplexIrreversibleAlkylationDeathMetabolic Collapse /Cell DeathComplex->DeathLoss of Function

Caption: Figure 1.[2][3] Pharmacodynamic pathway showing lipophilic entry and irreversible cysteine alkylation.

Mechanistic Insight

Upon entering the cytoplasm, the compound reacts with the thiolate anion (RS⁻) of critical enzymes.[1] A key target in S. aureus is often Thioredoxin Reductase (TrxB) or enzymes involved in peptidoglycan biosynthesis (e.g., MurA ).[1] The reaction forms a stable thioether bond (thiosuccinimide), permanently deactivating the enzyme.[1] This leads to a collapse in redox homeostasis and accumulation of reactive oxygen species (ROS).[1]

Experimental Protocols

Safety Warning: This compound is a potent alkylating agent.[1] Handle in a fume hood with nitrile gloves.[1] Avoid inhalation of powder.[1]

Protocol A: Stock Solution Preparation

Due to the hydrolytic susceptibility of the maleimide ring at high pH, correct stock preparation is vital for reproducibility.[1]

  • Weighing: Accurately weigh 10 mg of the compound.

  • Solvent: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Do not use ethanol or water, as these can lead to ring-opening or precipitation.[1]

  • Concentration: This yields a 10 mg/mL (approx. 37 mM) stock solution.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months. Discard if precipitate is visible upon thawing.[1]

Protocol B: MIC Determination (Broth Microdilution)

This protocol is optimized for S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well polystyrene microplates (U-bottom)

  • Resazurin dye (optional, for visual readout)

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2-12 of the plate.[1]

    • Add 200 µL of compound (diluted to 128 µg/mL in MHB, <1% DMSO final) to column 1.

    • Transfer 100 µL from column 1 to 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Cells + DMSO only).[1] Column 12 = Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

    • Note: If using Resazurin, add 30 µL (0.01%) after 20 hours and incubate for 2 more hours. Blue = Inhibition; Pink = Growth.[1]

Protocol C: Cysteine Selectivity Validation (Ellman’s Assay)

To confirm the compound is acting via thiol depletion rather than non-specific toxicity, perform this validation.[1]

  • Reagent: Prepare 1 mM L-Cysteine in phosphate buffer (pH 7.4).

  • Reaction: Mix 100 µM of the test compound with 100 µM L-Cysteine. Incubate for 30 minutes at room temperature.

  • Detection: Add DTNB (Ellman's Reagent).[1]

  • Analysis: Measure absorbance at 412 nm.

    • Result Logic: If the compound functions as a Michael acceptor, it will consume the cysteine.[1] Therefore, Absorbance should be significantly lower compared to the "Cysteine only" control, indicating the free thiols are no longer available to react with DTNB.[1]

Expected Data & Interpretation

When utilizing this compound, researchers should anticipate the following performance metrics based on SAR data of similar halogenated maleimides.

OrganismExpected MIC Range (µg/mL)Interpretation
S. aureus (Gram +)2.0 – 8.0High Potency. The lipophilic Br/F phenyl group allows excellent penetration of the peptidoglycan layer.[1]
MRSA (Resistant)4.0 – 16.0Retained Activity. Since the mechanism (thiol alkylation) is distinct from beta-lactams, cross-resistance is rare.[1]
E. coli (Gram -)32.0 – >64.0Moderate/Low Potency. The outer membrane and efflux pumps often limit the efficacy of hydrophobic maleimides in Gram-negatives.
C. albicans (Fungal)0.5 – 4.0Very High Potency. Maleimides are exceptionally active against fungal plasma membrane ATPases and glucan synthases.[1]

Troubleshooting Note: If MIC values are >64 µg/mL for S. aureus, check the DMSO stock for hydrolysis (maleamic acid formation).[1] Hydrolyzed maleimides lose the double bond and are inactive.[1]

References

  • Lattmann, E., et al. (2007).[1] Antibacterial Activity of 3-Substituted Pyrrole-2,5-diones Against Pseudomonas Aeruginosa.[1][4] Letters in Drug Design & Discovery.[1]

  • MedChemExpress. (n.d.).[1] 3-Bromo-1H-pyrrole-2,5-dione Product Data and Biological Activity.

  • Kaul, M., et al. (2021).[1] Maleimide derivatives as potential antimicrobial agents: Synthesis and biological evaluation.[1][5][6][7][8][9] (General SAR context for N-arylmaleimides). Journal of Antibiotics.

  • Wong, J.H., et al. (2017).[1] Mechanism of action of maleimide-based inhibitors against bacterial cysteine synthases.[1]Scientific Reports.[1]

  • Wikipedia. (2023).[1] Maleimide Chemistry and Biological Applications.[1][5][6][7][8][9][10][7]

Troubleshooting & Optimization

Improving the synthesis yield of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NM-4Br2F-Yield-Opt Subject: Improving synthesis yield of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound presents a specific challenge due to the electronic and steric properties of the 4-bromo-2-fluoroaniline starting material. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and steric hindrance, significantly reducing the nucleophilicity of the aniline nitrogen.

Standard protocols (Acetic Anhydride/Sodium Acetate) often result in low yields (30–50%) due to incomplete ring closure or competitive hydrolysis. This guide recommends shifting to a Lewis-Acid Catalyzed One-Pot Protocol (HMDS/ZnCl₂) to boost yields to the 75–90% range while minimizing side reactions like polymerization and isomaleimide formation.

Module 1: Strategic Pathway Selection

The Problem with "Standard" Methods

The classic two-step synthesis involves reacting the aniline with maleic anhydride to form a maleamic acid intermediate, followed by chemical dehydration (Ac₂O/NaOAc).

  • Failure Point 1: The electron-deficient aniline reacts slowly with maleic anhydride, leading to incomplete conversion.

  • Failure Point 2: The maleamic acid intermediate is often highly soluble or "sticky," making isolation difficult and causing yield loss during filtration.

  • Failure Point 3: Chemical dehydration often produces the thermodynamically favored isomaleimide rather than the desired maleimide.

The Recommended Solution: HMDS/ZnCl₂ Method

This method utilizes Hexamethyldisilazane (HMDS) and Zinc Chloride (


) in a non-polar solvent (Toluene).
  • Mechanism: HMDS acts as a silylating agent, protecting the intermediate and facilitating dehydration in a single pot.

    
     acts as a Lewis acid catalyst to activate the carbonyls.
    
  • Advantage: Eliminates the isolation of the maleamic acid intermediate and drives the equilibrium toward the imide.

Module 2: Optimized Experimental Protocols

Protocol A: The High-Yield Method (HMDS/ZnCl₂)

Recommended for 4-Bromo-2-fluoroaniline substrates.

Reagents:

  • Maleic Anhydride (1.1 equiv)

  • 4-Bromo-2-fluoroaniline (1.0 equiv)

  • ZnCl₂ (1.2 equiv) — Must be anhydrous

  • HMDS (1.5 equiv)

  • Solvent: Dry Toluene (Concentration ~0.2 M)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask equipped with a condenser, dissolve Maleic Anhydride (1.1 eq) in dry Toluene.

  • Addition: Add the 4-Bromo-2-fluoroaniline (1.0 eq) portion-wise at room temperature. Stir for 15 minutes. Note: A suspension of the maleamic acid may form.

  • Catalyst Addition: Add ZnCl₂ (1.2 eq) in one portion.

  • Cyclization: Add HMDS (1.5 eq) dropwise over 10 minutes. (Caution: Ammonia gas evolution may occur).

  • Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor by TLC (Target

    
     usually ~0.5–0.7 in Hexane/EtOAc 7:3).
    
  • Workup: Cool to RT. Pour the reaction mixture into 0.1 N HCl (cold) to quench and solubilize zinc salts. Extract with Ethyl Acetate.[1]

  • Purification: Wash organic layer with Brine, dry over

    
    . Evaporate solvent. Recrystallize from Ethanol or Isopropanol.
    
Protocol B: The Legacy Method (Ac₂O/NaOAc) Optimization

Use only if HMDS is unavailable.

Critical Modification: Do not isolate the maleamic acid if it is an oil. Proceed to "in-situ" cyclization.

  • React Aniline and Maleic Anhydride in Acetic Acid (solvent) at RT for 2 hours.

  • Add Acetic Anhydride (2.0 eq) and Sodium Acetate (0.5 eq) directly to the reaction vessel.

  • Heat to 60–70°C (Do not reflux, as this promotes polymerization) for 4 hours.

  • Pour into ice water. The product should precipitate.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Uncontrolled radical polymerization of the maleimide double bond. Root Cause: High temperatures (>120°C) or prolonged reaction times without radical scavengers. Corrective Action:

  • Add Inhibitor: Add 1–2 mg of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture before heating.

  • Temperature Control: Strictly limit reflux time. If using Protocol B, lower the temperature to 60°C.

Issue 2: "I obtained a yellow solid, but the NMR shows the wrong peaks (Isomaleimide)."

Diagnosis: Kinetic trapping of the isomaleimide (O-acylation instead of N-acylation). Root Cause: This is common in the Acetic Anhydride method when the aniline is electron-deficient. Corrective Action:

  • Isomerization: Dissolve the crude solid in dry DMF containing 0.1 eq of Sodium Acetate and heat to 60°C for 2 hours. This converts the isomaleimide to the thermodynamically stable maleimide.

  • Switch Protocol: Use the HMDS/ZnCl₂ method (Protocol A), which inherently favors the maleimide.

Issue 3: "Low yield; the intermediate won't precipitate."

Diagnosis: Solubility of the 2-fluoro-substituted maleamic acid. Root Cause: The fluorine atom increases the lipophilicity of the intermediate, preventing precipitation in standard ether/THF solvents. Corrective Action:

  • Skip Isolation: Do not attempt to filter the intermediate. Evaporate the solvent and proceed immediately to the cyclization step (Protocol B) or use the One-Pot Protocol A.

Module 4: Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the advantage of the HMDS route.

MaleimideSynthesis cluster_0 Critical Decision Point Start 4-Bromo-2-fluoroaniline + Maleic Anhydride Maleamic Maleamic Acid (Intermediate) Start->Maleamic Nucleophilic Attack (Slow due to 2-F steric/electronic) Isoimide Isomaleimide (Kinetic Product) Maleamic->Isoimide Ac2O/NaOAc (Kinetic Control) Product Target Maleimide (Thermodynamic Product) Maleamic->Product HMDS / ZnCl2 (Direct Cyclization) Isoimide->Product Isomerization (Heat/NaOAc) Polymer Polymerized Tar (Side Product) Product->Polymer Overheating / No BHT

Caption: Pathway analysis showing the direct high-yield route via HMDS (Green Bold) versus the risk of Isomaleimide formation in standard acetylation (Red Dashed).

Module 5: Comparative Data

ParameterMethod A: Ac₂O / NaOAcMethod B: HMDS / ZnCl₂
Typical Yield 40 – 55%75 – 92%
Reaction Time 2 Steps (24 hours)1 Pot (4–6 hours)
Purity (Crude) Low (requires column)High (recrystallization only)
Isomaleimide Risk HighNegligible
Moisture Sensitivity High (Hydrolysis risk)Moderate

References

  • Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). Lewis Acid-Promoted Synthesis of N-Substituted Maleimides with Hexamethyldisilazane. The Journal of Organic Chemistry, 62(8), 2652–2654.

  • Gao, D., et al. (2011).[2] 3,4-Bis(4-bromophenyl)-N-phenylmaleimide. Acta Crystallographica Section E.

  • Vuluga, D., et al. (2009). Maleamic Acids Cyclodehydration with Anhydrides.[3][4] DFT Study. Revue Roumaine de Chimie, 54(9), 741–748.

  • Nikoofar, K., & Shahedi, Y. (2019). Nano-ordered ZnO-catalyzed solvent-free synthesis of N-aryl maleimides. Research on Chemical Intermediates.[4][5]

Sources

Technical Support Center: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: N-BF-MAL-001 Chemical Name: N-(4-Bromo-2-fluorophenyl)maleimide CAS: [Specific CAS not universally indexed; treated as derivative of 4-bromo-2-fluoroaniline]

Introduction: The Scientist's Interface

Welcome to the technical support hub for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione . This guide is designed for researchers encountering purity issues with this specific Michael acceptor.

This compound is a critical building block for cysteine-reactive probes and antibody-drug conjugates (ADCs). Its electron-deficient maleimide ring makes it highly reactive, but this same reactivity renders it susceptible to hydrolysis and polymerization during purification. The presence of the bromine and fluorine substituents on the phenyl ring aids in crystallinity but introduces unique solubility challenges compared to non-halogenated analogs.

Module 1: Diagnostic Troubleshooting (FAQs)

Issue 1: "My product is a sticky yellow paste, not a crystalline solid."

Diagnosis: Incomplete Cyclization (Residual Maleamic Acid). This is the most common failure mode in maleimide synthesis. The reaction proceeds in two steps: (1) formation of the maleamic acid intermediate, and (2) dehydration to the maleimide. If the dehydration is incomplete, you retain the maleamic acid, which disrupts the crystal lattice of your product.

The Fix: Do not attempt to wash this with strong base (NaOH), as it will hydrolyze your maleimide ring immediately.

  • If the product is solid but sticky: Proceed to Protocol A (Recrystallization) .

  • If the product is an oil: Proceed to Protocol B (Silica Filtration) .

Issue 2: "The NMR shows a broad singlet around 6.3-6.5 ppm and missing vinylic protons."

Diagnosis: Ring Opening (Hydrolysis). The maleimide double bond (vinylic protons typically at ~6.8-7.1 ppm) is sensitive to moisture. If you see broad peaks upfield or a loss of the characteristic singlet for the maleimide ring protons, your product has hydrolyzed back to the acid form.

The Fix:

  • Ensure all solvents in the final step are anhydrous.

  • Store the compound in a desiccator at -20°C.

  • If hydrolysis is >10%, repurify via Protocol B , but yield loss will be significant.

Issue 3: "The product has a persistent pink or dark red hue."

Diagnosis: Aniline Oxidation. Trace amounts of unreacted 4-bromo-2-fluoroaniline can oxidize over time, turning the product pink/red.

The Fix:

  • Perform a Silica Plug Filtration (Protocol B). The aniline will stick to the silica, while the maleimide elutes freely in non-polar solvents.

Module 2: Visualization of Purification Logic

The following decision tree outlines the logical flow for purifying crude N-aryl maleimides based on their physical state.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Sticky/Yellow Solid StateCheck->Solid Solid Oil Dark Oil / Gum StateCheck->Oil Oil TLC TLC Analysis (Hexane:EtOAc 7:3) Solid->TLC Column Protocol B: Flash Chromatography Oil->Column ImpurityCheck Impurity Type? TLC->ImpurityCheck Maleamic Spot at Baseline (Maleamic Acid) ImpurityCheck->Maleamic Baseline Drag Aniline UV Active Spot (Unreacted Amine) ImpurityCheck->Aniline High Rf Recryst Protocol A: Recrystallization (IPA/Toluene) Maleamic->Recryst Aniline->Column Final Pure Crystalline Maleimide Recryst->Final Column->Final

Figure 1: Purification Decision Tree. Use this logic to select the appropriate protocol based on the physical state and impurity profile of the crude material.

Module 3: Experimental Protocols

Protocol A: Recrystallization (The "Gold Standard")

Best for: Removing maleamic acid and oligomers from solid crude.

Theory: N-aryl maleimides are typically soluble in hot alcohols or aromatic hydrocarbons but insoluble when cold. The maleamic acid impurity is more polar and often remains in the mother liquor or is insoluble in non-polar solvents, allowing separation.

Reagents:

  • Solvent System 1: Isopropanol (IPA) (Recommended first choice).

  • Solvent System 2: Toluene/Hexane (For highly hydrophobic impurities).

Step-by-Step:

  • Dissolution: Place the crude yellow solid in a flask. Add the minimum amount of boiling Isopropanol required to dissolve the solid.

    • Note: If insoluble yellow specks remain after boiling, this may be polymerized material. Filter the hot solution rapidly through a glass wool plug.

  • Cooling: Allow the solution to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, move the flask to an ice bath (0°C) for 30 minutes. Bright yellow or off-white needles should form.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold (-20°C) Isopropanol or Hexane.

    • Critical: Do not use water, as it promotes hydrolysis during the drying phase.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours.

Protocol B: Silica Gel Flash Chromatography

Best for: Oily crudes or removing unreacted aniline (pink color).

Theory: The maleimide is moderately polar. The maleamic acid is highly polar (sticks to silica), and the aniline is less polar but distinct.

Mobile Phase Gradient:

  • Start: 100% Hexanes (or Petroleum Ether).

  • Gradient: Increase to 20% Ethyl Acetate / 80% Hexanes.

Step-by-Step:

  • Load: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Load onto a silica column packed with Hexanes.[1]

  • Elution:

    • Fraction 1 (0-5% EtOAc): Non-polar byproducts (dimers).

    • Fraction 2 (10-20% EtOAc): Target Maleimide (Collect this).

    • Baseline (Stays on column): Maleamic acid and polar tars.

  • Evaporation: Rotovap the product fractions at < 40°C . High heat can trigger polymerization.

Module 4: Analytical Verification

Compare your isolated product against these expected parameters to confirm purity.

ParameterExpected ResultImpurity Indicator
Appearance Pale yellow to off-white needlesBright yellow/Orange (Oligomers) or Pink (Aniline)
1H NMR (DMSO-d6) Singlet at ~7.2 ppm (2H, Maleimide ring)Broad singlets > 10 ppm (Carboxylic acid of maleamic acid)
Solubility Soluble in DCM, DMSO, EtOAcInsoluble residue in DCM (Polymer)
TLC (7:3 Hex/EtOAc) Rf ~ 0.5 (UV Active)Spot at Baseline (Maleamic Acid)

Module 5: Stability & Storage

The "Goo" Factor: Users often report that the solid turns into a goo after weeks of storage. This is due to hydrolysis-induced autocatalysis . As the maleimide hydrolyzes to maleamic acid, the generated acid catalyzes further degradation.

Storage Protocol:

  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: -20°C is mandatory for long-term storage (> 1 week).

  • Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel packets.

References

  • Organic Syntheses Procedure for N-Phenylmaleimide.

    • Source: Organic Syntheses, Coll. Vol. 5, p.944 (1973); Vol. 41, p.93 (1961).
    • Relevance: Establishes the foundational "Acetic Anhydride/Sodium Acetate" cyclization method and recrystalliz
    • URL:[Link]

  • Synthesis and Purific

    • Source: MDPI Molecules, 2010, 15, 7498–7508.
    • Relevance: Details the recrystallization of substituted N-aryl maleimides using Isopropanol (IPA) and the impact of reaction conditions on yield.
    • URL:[Link][2]

  • Purification of N-substituted Maleimides via Silica Gel.
  • PubChem Entry: this compound.

    • Source: PubChem CID 65499593.[3]

    • Relevance: Confirms chemical structure and identifiers.
    • URL:[Link]

Sources

Common side products in 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione Synthesis Ticket ID: CHEM-SUP-2024-BFM Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (commonly referred to as N-(4-Bromo-2-fluorophenyl)maleimide ) presents specific challenges due to the electronic and steric properties of the 2-fluoro-4-bromoaniline starting material. The ortho-fluorine atom exerts an inductive electron-withdrawing effect, reducing the nucleophilicity of the aniline, while simultaneously increasing the electrophilicity of the final maleimide product. This duality increases the risk of incomplete conversion and subsequent side reactions.

This guide details the four most common impurity profiles, their mechanistic origins, and validated protocols for remediation.

Module 1: Critical Impurity Profiling

The "Open-Ring" Impurity: Residual Maleamic Acid

Symptoms:

  • High polarity spot on TLC (near baseline).

  • Product is soluble in aqueous base (e.g., NaHCO₃).

  • ¹H NMR shows a broad singlet (COOH) and amide proton (NH) around 10–12 ppm.

Mechanism: The formation of the maleamic acid intermediate is generally fast, but the subsequent cyclodehydration (ring closure) is the rate-determining step. The electron-withdrawing fluorine atom destabilizes the transition state for ring closure, often leading to stalled reactions.

Troubleshooting:

Factor Diagnosis Remediation
Water Content Hydrolysis competes with cyclization. Ensure solvents (AcOH, Toluene) are anhydrous. Add molecular sieves.[1]
Temperature Reaction temperature < 80°C. Increase reflux temperature. If using Toluene, use a Dean-Stark trap to remove water azeotropically.

| Activator | Insufficient dehydrating agent. | Switch from acid catalysis to Chemical Dehydration (Ac₂O + NaOAc) to drive equilibrium. |

The "Kinetic Trap": Isomaleimide

Symptoms:

  • Bright yellow/orange color in the crude mixture (Maleimides are typically pale yellow/white; Isomaleimides are often deeper yellow).

  • IR stretch at ~1800 cm⁻¹ (C=N) and ~1690 cm⁻¹ (C=O lactone).

  • Lower melting point than the target maleimide.

Mechanism: During chemical dehydration (using Acetic Anhydride), the maleamic acid can cyclize via two pathways:

  • N-Attack (Thermodynamic): Forms the desired 5-membered imide ring.

  • O-Attack (Kinetic): Forms the unstable 5-membered isoimide (lactone) ring.

Visual Pathway Analysis:

Isomaleimide_Pathway Aniline 4-Bromo-2-fluoroaniline Acid Maleamic Acid (Intermediate) Aniline->Acid Amide Formation Anhydride Maleic Anhydride Anhydride->Acid Iso Isomaleimide (Kinetic Product) Acid->Iso O-Acylation (Fast, Low T) Maleimide Target Maleimide (Thermodynamic Product) Acid->Maleimide N-Acylation (Slow, High T) Iso->Maleimide Isomerization (Acetate/Heat)

Figure 1: Bifurcation of the cyclization pathway. O-attack leads to Isomaleimide, while N-attack leads to the Target Maleimide.

Corrective Action:

  • Isomerization: Isomaleimides rearrange to maleimides in the presence of acetate ions and heat. If you detect isomaleimide, do not stop . Continue heating the reaction mixture with Sodium Acetate (NaOAc) for an additional 1–2 hours. The thermodynamic sink is the maleimide.

The "Self-Destruct" Impurity: Michael Adducts

Symptoms:

  • Mass spectrum shows M+ [Target + Aniline].

  • Loss of the characteristic maleimide olefin protons (singlet at ~6.8 ppm) in NMR.

  • Formation of succinimide derivatives.[2][3]

Mechanism: The target molecule is an electron-deficient alkene (Michael acceptor). The starting material (4-bromo-2-fluoroaniline) is a nucleophile. If the aniline is present in excess or added too quickly, it will attack the product you just formed.

Prevention Strategy:

  • Reverse Addition: Add the aniline solution dropwise to the Maleic Anhydride solution. This ensures the Anhydride is always in excess, favoring Maleamic Acid formation over Michael addition.

  • Stoichiometry: Use a slight excess of Maleic Anhydride (1.1 equiv).

Module 2: Validated Synthesis Protocol

Method: Chemical Dehydration (Ac₂O/NaOAc) Rationale: This method is preferred over acid reflux for halogenated anilines as it proceeds at lower temperatures (reducing polymerization risk) and drives conversion via the anhydride.

Reagents
  • 4-Bromo-2-fluoroaniline (1.0 equiv)

  • Maleic Anhydride (1.1 equiv)

  • Acetic Acid (Solvent, 5–10 volumes)

  • Acetic Anhydride (2.0 equiv)

  • Sodium Acetate (0.2 equiv)

Step-by-Step Procedure
  • Maleamic Acid Formation (Step 1):

    • Dissolve Maleic Anhydride (1.1 eq) in Acetic Acid at room temperature.

    • Add 4-Bromo-2-fluoroaniline (1.0 eq) portion-wise over 15 minutes.

    • Observation: A thick precipitate (Maleamic Acid) should form within 30–60 minutes.

    • Stir for 2 hours at RT to ensure consumption of aniline.

  • Cyclodehydration (Step 2):

    • Add Sodium Acetate (0.2 eq) and Acetic Anhydride (2.0 eq) directly to the suspension.

    • Heat the mixture to 80°C–90°C .

    • Critical Checkpoint: The suspension will dissolve as the maleamic acid cyclizes to the more soluble maleimide.

    • Monitor by TLC. If Isomaleimide is present (bright yellow), continue heating until it converts to the pale product.

  • Workup & Purification:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The maleimide should precipitate. Filter and wash with water to remove acetic acid.

    • Purification: Recrystallize from Isopropanol or Toluene/Hexane.

Module 3: Troubleshooting FAQ

Q: My product is a sticky brown oil instead of a solid. A: This indicates oligomerization or residual solvent.

  • Oligomerization: Maleimides polymerize via radical mechanisms. Did you heat >100°C? Did you expose the reaction to bright light? Add a radical inhibitor (e.g., BHT) in trace amounts during synthesis.

  • Solvent: Acetic acid is hard to remove. Dissolve the oil in Dichloromethane (DCM), wash with saturated NaHCO₃ (removes AcOH and residual Maleic acid), dry, and re-concentrate.

Q: I see a "doublet of doublets" in the alkene region of the NMR. A: This is Fumaramic Acid . If the reaction stays at the "Maleamic Acid" stage for too long under acidic conditions without cyclizing, the cis-double bond isomerizes to the trans-isomer (Fumaric). The trans-isomer cannot cyclize to form a ring.

  • Fix: This is a dead-end side product. You must restart. Ensure you move to the dehydration step (Step 2) promptly after Step 1 is complete.

References

  • Review of Maleimide Synthesis & Side Reactions

    • G. K. Ghorpade, et al. (2020). Synthesis of maleimides: A review.
    • Context: Provides the foundational mechanism for the competing N-attack vs O-attack p
  • Isomaleimide to Maleimide Rearrangement

    • Havera, H. J., & Rorig, K. (1968). Synthesis of N-substituted maleimides.
    • Context: Establishes the acetate-catalyzed thermal isomeriz
  • Michael Addition Troubleshooting

    • López-Alvarado, P., et al. (1996). New synthesis of N-aryl maleimides.[5][6] Synthetic Communications.

    • Context: Discusses the stoichiometry control required to prevent aniline self-addition.
  • Halogenated N-Aryl Maleimide Protocols

    • Common patent literature for antibody-drug conjugate linkers (e.g., US Patent 20190055195A1) utilizes the Ac₂O/NaOAc method for brominated maleimides to preserve the halogen handle.

Sources

Technical Support Center: Scaling 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Center. This guide addresses the scale-up challenges for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (also known as N-(4-Bromo-2-fluorophenyl)maleimide). This compound is a critical Michael acceptor intermediate, notably used in the synthesis of androgen receptor antagonists like Enzalutamide.

This is not a generic recipe. It is a troubleshooting-first technical manual designed to navigate the specific electronic and steric challenges of the 4-bromo-2-fluoro substitution pattern.

Module 1: The Synthesis Pathway (Visual Logic)

The synthesis relies on a two-step sequence: Amidation followed by Cyclodehydration . Understanding the equilibrium in Step 2 is critical for scale-up.

SynthesisFlow Start Raw Materials (4-Bromo-2-fluoroaniline + Maleic Anhydride) Step1 Step 1: Ring Opening (Formation of Maleamic Acid) Start->Step1 Solvent: AcOH Temp: <20°C Intermediate Intermediate: N-(4-Bromo-2-fluorophenyl)maleamic acid Step1->Intermediate Exothermic Precipitation Step2 Step 2: Cyclodehydration (Ring Closure) Intermediate->Step2 +Ac2O / NaOAc 80-90°C Product Target Product: This compound Step2->Product Isolation Waste Side Products: Acetic Acid, NaOAc salts Step2->Waste Filtration

Figure 1: Critical Process Flow for N-Arylmaleimide Synthesis. Note the temperature control in Step 1 to prevent premature isomerization.

Module 2: The "Golden Batch" Protocol (Scale-Up Ready)

Methodology: Chemical Dehydration (Acetic Anhydride/Sodium Acetate). Why this method? While thermal dehydration (Dean-Stark) is cheaper, it requires high temperatures (>110°C) which promotes polymerization of the maleimide double bond. The chemical method proceeds at lower temperatures (60-90°C), preserving the halogenated ring and the double bond.

Phase A: Formation of Maleamic Acid
  • Charge a reactor with Acetic Acid (glacial) (5-7 volumes relative to aniline).

  • Add Maleic Anhydride (1.05 - 1.1 equivalents). Stir until dissolved.

  • Cool the solution to 15–20°C .

    • Technical Insight: The reaction is exothermic. Keeping it cool prevents the formation of fumaric acid derivatives (isomerization).

  • Add 4-Bromo-2-fluoroaniline (1.0 equivalent) portion-wise over 30-60 minutes.

    • Observation: A thick precipitate (Maleamic Acid) will form. This is normal.

  • Stir at room temperature (20-25°C) for 2–4 hours. Verify consumption of aniline via TLC or HPLC.

Phase B: Cyclodehydration (The Critical Step)
  • Add Sodium Acetate (anhydrous) (0.2 - 0.5 equivalents) to the slurry.

    • Role: Acts as a weak base catalyst to promote ring closure.

  • Add Acetic Anhydride (2.0 - 3.0 equivalents).

  • Heat the mixture to 80–90°C for 2–4 hours.

    • Endpoint: The slurry will dissolve as the maleamic acid cyclizes into the more soluble maleimide, then potentially reprecipitate upon cooling.

  • Quench/Isolation: Cool to room temperature. Pour the reaction mixture into Ice Water (10 volumes).

  • Filtration: Stir for 1 hour to hydrolyze excess acetic anhydride, then filter the precipitate.

  • Purification: Recrystallize from Isopropanol (IPA) or Ethanol/Water .

Module 3: Troubleshooting Center (Symptom & Solution)

Category 1: Reaction Failure
SymptomProbable CauseCorrective Action
Black/Tarred Reaction Mixture Polymerization. The maleimide double bond is sensitive to free radicals and high heat.1. Add Inhibitor: Add 0.1% BHT (Butylated hydroxytoluene) to the reaction solvent.2. Lower Temp: Do not exceed 95°C during cyclization.
Low Yield (<40%) Hydrolysis. The ring did not close, or opened back up during the quench.1. Increase Ac2O: Ensure >2.0 eq of Acetic Anhydride is used to drive the equilibrium.2. Dry Reagents: Ensure Sodium Acetate is anhydrous. Water kills the reaction.
Product is Pink/Red Oxidation. Trace aniline remaining or oxidation of the phenol ring.1. Purification: Pass the crude solution (in DCM) through a short silica plug before recrystallization.2. Wash: Wash the solid with cold 0.1M HCl to remove unreacted aniline.
Category 2: Isolation Issues
SymptomProbable CauseCorrective Action
Oiling Out (No Solid) Solvent Composition. The product is too soluble in the acetic acid/water mix.1. Seed: Add a crystal of pure product.2. Dilute: Add more ice water to force precipitation.3. Extract: If oil persists, extract with Ethyl Acetate, wash with bicarbonate, and evaporate.
Melting Point Depression Isomaleimide Contamination. Kinetic byproduct formation.1. Heat Longer: Isomaleimide rearranges to maleimide thermodynamically. Extend heating at 80°C by 1 hour.2. Re-crystallize: Use Ethanol/Water (80:20).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Toluene and Dean-Stark instead of Acetic Anhydride? A: Yes, but proceed with caution. The 4-bromo-2-fluoro substitution makes the aniline less nucleophilic and the resulting maleimide more prone to polymerization at the high boiling point of toluene (110°C). If you choose this route, use p-TsOH as a catalyst and add a radical inhibitor (Hydroquinone).

Q2: The intermediate Maleamic Acid is too thick to stir. What should I do? A: This is a common scale-up issue (rheology).

  • Immediate Fix: Add more Acetic Acid (up to 10 volumes total).

  • Process Fix: Switch to a "Reverse Addition" protocol: Dissolve the Aniline in AcOH first, then add solid Maleic Anhydride. This often controls the precipitation rate better.

Q3: How do I store the final product? A: N-Arylmaleimides are Michael Acceptors . They will react with moisture (hydrolysis) and thiols over time.

  • Storage: Amber glass bottles, under Argon/Nitrogen, at 2–8°C.

  • Stability:[1] Stable for >1 year if kept dry.

Q4: Is the fluorine atom stable under these conditions? A: Yes. The C-F bond on the aromatic ring is highly stable to the acidic conditions of acetic anhydride/acetic acid. It will not hydrolyze or undergo nucleophilic aromatic substitution under these specific parameters.

References

  • Synthesis of N-substituted maleimides (General Protocol Base)

    • Source: Malaysian Journal of Analytical Sciences, Vol 19, No 4 (2015).
    • Relevance: Establishes the Acetic Acid reflux and recrystallization protocols for halogen
    • 2[3][4][5][6][7][8][9][10]

  • Purification of N-substituted maleimide (Scale-Up)

    • Source: Google P
    • Relevance: Details the removal of oligomers and "red impurities" using silica gel and specific solvent washes, critical for the "Pink Product" troubleshooting.
    • 1[3][4][5][6][7][8][9][10][2]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)

    • Source: ResearchG
    • Relevance: Confirms the reactivity of 4-bromo-2-fluoroaniline with acetic acid systems and its stability in similar cycliz
    • 4[3][4][5][6][7][8][9][10][2][11][12]

  • Scale-up of Polymer Synthesis (Reactor Ready)

    • Source: Radleys / YouTube Transcript.
    • Relevance: Provides general engineering context for scaling exothermic reactions and the importance of temperature control in maleimide-rel
    • 13[3][4][5][6][7][8][9][10][2]

Sources

Technical Support Center: Cytotoxicity Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Systems Operational Logged User: Senior Application Scientist Ticket Queue: High Priority (Non-Target Toxicity)

Welcome to the Cytotoxicity Mitigation Support Center

You have reached the Tier 3 Technical Support Desk. This hub is designed for researchers encountering "off-target" cell death—where compounds kill healthy or irrelevant cell lines (e.g., HEK293, Fibroblasts) alongside the target cancer cells.

Below are the three most common "Support Tickets" we resolve, complete with root-cause analysis, self-validating protocols, and decision logic.

Ticket #001: "My Negative Controls Are Dying" (Vehicle Toxicity)

Issue: Users report significant cell death in "0 µM" control wells, or inconsistent IC50 values across different stock concentrations. Root Cause: Solvent toxicity (typically DMSO) exceeding the metabolic threshold of the specific cell line.

Technical Insight: DMSO is not inert. It acts as a cryoprotectant but also permeabilizes membranes and induces differentiation in lines like HL-60 or HepG2. While 0.5% v/v is the industry "rule of thumb," many non-target lines (primary fibroblasts, neurons) exhibit stress phenotypes at concentrations as low as 0.1% [1].

Troubleshooting Protocol: The Solvent Tolerance Titration Do not assume 0.5% is safe. Validate it.

  • Seed Cells: Plate your non-target line (e.g., HEK293 or WI-38) at 5,000 cells/well in 96-well format.

  • Prepare Gradient: Create a 2x dilution series of DMSO in media: 2%, 1%, 0.5%, 0.25%, 0.125%, 0.06%, 0%.

  • Incubate: Run for the exact duration of your intended drug assay (e.g., 48 or 72 hours).

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) for maximum sensitivity.[1][2]

  • Thresholding: The "Safe Limit" is the highest concentration where viability remains >95% relative to the 0% control.

Reference Data: DMSO Tolerance Limits

Cell Line TypeSpecific LineMax Safe DMSO (72h)Notes
Liver Carcinoma HepG2< 0.3%Sensitive to differentiation effects [1].
Kidney Epithelial HEK293< 0.5%Robust, but morphology changes >0.5% [1].
Breast Cancer MCF-7< 0.1%Highly sensitive; 1% causes significant death [1].
Primary Cells HUVEC / Fibroblasts< 0.1%strict limit; prefer water-soluble salts if possible.

Visualization: Solvent Optimization Workflow

SolventWorkflow Start Start: Assay Validation Step1 Seed Non-Target Cells (e.g. HEK293) Start->Step1 Step2 Apply DMSO Gradient (0.06% - 2.0%) Step1->Step2 Step3 Measure ATP (72h) Step2->Step3 Decision Viability > 95%? Step3->Decision Pass Set as Assay Limit Decision->Pass Yes Fail Reduce Solvent or Change Vehicle Decision->Fail No

Caption: Logic flow for establishing a safe vehicle baseline before screening compounds.

Ticket #002: "Is it Cytotoxic or Cytostatic?" (Mechanism of Action)

Issue: A compound reduces metabolic signal (e.g., MTT/ATP) in non-target cells, but the cells look intact under the microscope. Root Cause: The compound is halting cell division (cytostatic) rather than killing the cell (cytotoxic). Standard ATP assays cannot distinguish between a cell that has stopped dividing and a cell that is dying.

Technical Insight:

  • ATP Assays (e.g., CellTiter-Glo): Measure metabolic activity. A drop means fewer cells OR dormant cells [5].

  • Membrane Integrity Assays (e.g., LDH Release): Measure an enzyme (Lactate Dehydrogenase) that leaks only when the plasma membrane ruptures (necrosis/late apoptosis) [4].

Troubleshooting Protocol: The Dual-Readout Multiplex Run these assays on the same well (supernatant for LDH, lysate for ATP) or parallel plates.

  • Supernatant Harvest: Transfer 50 µL of media from treated wells to a new plate.

  • LDH Assay: Add LDH substrate to the supernatant plate. Incubate 10 mins. Read Absorbance (490nm) or Luminescence.

    • High Signal = Cytotoxicity (Rupture).

  • ATP Assay: Add CellTiter-Glo reagent to the original cells (lysing them). Read Luminescence.

    • Low Signal = Low Cell Number (could be death OR growth arrest).

Data Interpretation Logic:

ATP SignalLDH ReleaseDiagnosisAction
Low High Cytotoxic Compound is killing non-target cells. FAIL.
Low Low Cytostatic Compound stops growth but doesn't kill. MONITOR.
High Low No Effect Compound is safe for non-target cells. PASS.

Visualization: Mechanism Determination Tree

MechanismTree Input Compound Treatment (Non-Target Cells) CheckATP Check ATP (Metabolism) Input->CheckATP ATP_Low ATP Decreased CheckATP->ATP_Low ATP_High ATP Normal CheckATP->ATP_High CheckLDH Check LDH (Membrane) ATP_Low->CheckLDH Result_Safe SAFE / INERT ATP_High->Result_Safe LDH_High High LDH Release CheckLDH->LDH_High LDH_Low Low LDH Release CheckLDH->LDH_Low Result_Toxic CYTOTOXIC (Cell Death) LDH_High->Result_Toxic Result_Static CYTOSTATIC (Growth Arrest) LDH_Low->Result_Static

Caption: Decision matrix for distinguishing cell killing (toxicity) from growth inhibition (cytostasis).

Ticket #003: "Edge Wells Show Higher Toxicity" (The Edge Effect)

Issue: Replicates in the outer rows/columns of a 96-well plate show lower viability than center wells, creating false positives. Root Cause: Evaporation.[3][4][5] The outer wells suffer from thermal gradients and evaporation, concentrating the media salts and the drug, effectively overdosing the cells [2].

Troubleshooting Protocol: Thermal & Vapor Equilibrium

  • The "Moat" Method: Fill the unused outer perimeter wells with 200 µL of sterile PBS or water. Do not plate cells there. This sacrifices throughput for accuracy [2].

  • Room Temp Pre-Incubation: After seeding cells, leave the plate at Room Temperature (in the hood) for 30–60 minutes before moving to the 37°C incubator.

    • Why? This allows cells to settle evenly before thermal convection currents (caused by rapid heating) force them to the edges of the well, where they clump and die [3].

  • Humidity Check: Ensure incubator water pans are full.

Frequently Asked Questions (FAQ)

Q: My drug is safe in 2D HEK293 cells but toxic in animal models. Why? A: This is likely Metabolic Activation . HEK293 cells lack significant Cytochrome P450 (CYP) activity. The liver converts your compound into a reactive metabolite in vivo.

  • Fix: Perform a "S9 Fraction Co-incubation." Add liver S9 fractions (containing metabolic enzymes) to your cell culture for 2-4 hours, wash, and then assess viability. This mimics hepatic processing in vitro.

Q: Changing from 10% FBS to 1% FBS made my compound more toxic. Is this real? A: Yes. This is the Protein Binding Shift . Many drugs bind to serum albumin (BSA/HSA) in FBS. At 10% FBS, much of your drug is sequestered and inactive. At 1% FBS, the "free fraction" of the drug increases significantly, hitting the cells harder [6].

  • Fix: Always report IC50 values with the specific % FBS used. For physiological relevance, some assays require 40-50 mg/mL human serum albumin supplementation.

Q: Can I use Trypan Blue for high-throughput screening? A: No. Trypan blue is slow, manual, and subjective. For high-throughput membrane integrity, use Propidium Iodide (PI) or CellTox Green . These are non-permeable dyes that only fluoresce when binding DNA inside dead cells with ruptured membranes.

References
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol. National Institutes of Health (NIH). [Link] (Validates DMSO limits for HepG2, HEK293, and MCF-7)

  • Eliminating Edge Effect in 96-well Plates. BioSpherix. [Link] (Details thermal gradient mechanisms and evaporation mitigation)

  • How to prevent the "edge effect" in 96-well microplates? ResearchGate. [Link] (Community validated protocols for pre-incubation settling time)

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link] (Definitive guide on LDH vs ATP assay mechanisms)

  • Impact of protein binding on the analytical detectability and anticancer activity. NIH / PMC. [Link] (Explains the shift in IC50 relative to serum concentration)

Sources

Validation & Comparative

Technical Comparison Guide: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (BFPM) vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (referred to herein as BFPM ), a specialized N-aryl maleimide warhead. Unlike clinical covalent drugs (e.g., Ibrutinib, Osimertinib) that utilize "tuned" acrylamide warheads for high selectivity, BFPM represents a class of high-reactivity chemical probes .

This document contrasts BFPM against standard kinase inhibitors to assist researchers in selecting the appropriate tool for cysteine mapping , fragment-based drug discovery (FBDD) , and target validation .

Mechanistic Distinction: The Warhead Chemistry

The core differentiator between BFPM and other kinase inhibitors is the electrophilic warhead and its electronic tuning.

The BFPM Scaffold (N-Aryl Maleimide)

BFPM functions as a potent Michael Acceptor . The maleimide double bond reacts with nucleophilic cysteine residues (thiolates) in the ATP-binding pocket of kinases (e.g., Cys481 in BTK, Cys797 in EGFR).

  • Electronic Tuning: The 2-Fluoro and 4-Bromo substituents on the N-phenyl ring are electron-withdrawing groups (EWGs). They pull electron density away from the maleimide ring, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Result: This makes BFPM significantly more electrophilic (reactive) than unsubstituted maleimides or acrylamides.

Comparison with Clinical Standards
FeatureBFPM (This Product)Acrylamides (e.g., Ibrutinib)Reversible Inhibitors (e.g., Dasatinib)
Warhead N-Aryl Maleimide (Activated)Acrylamide (Moderate)None (Hydrogen Bonding)
Binding Mode Irreversible Covalent (Rapid)Irreversible Covalent (Tuned)Reversible (Equilibrium)
Reactivity (

)
Very High (> 10⁴ M⁻¹s⁻¹)Moderate (10² - 10³ M⁻¹s⁻¹)N/A
Selectivity Low (Promiscuous Cysteine binder)High (Requires specific geometry)High (Shape complementarity)
Primary Use Cysteine Mapping / Probe Therapeutic Drug Therapeutic Drug
Stability Prone to Ring HydrolysisMetabolically StableStable

Experimental Performance & Data Analysis

Kinetic Selectivity (The "Goldilocks" Zone)

In drug development, "tuned" reactivity is preferred to avoid off-target toxicity (e.g., binding to Glutathione or albumin). BFPM, however, is designed for maximal occupancy in in vitro assays.

  • Acrylamides (Clinical): Rely on a two-step mechanism:

    • Non-covalent binding (

      
      ) positions the warhead.
      
    • Covalent bond formation (

      
      ).
      
    • Outcome: High selectivity; only reacts if perfectly positioned.

  • BFPM (Probe): High intrinsic reactivity drives bond formation even with transient non-covalent residence.

    • Outcome: Excellent for identifying "cryptic" cysteines that acrylamides miss, but poor for clinical safety due to glutathione depletion.

Visualization of Kinetic Pathways

The following diagram illustrates the kinetic differences between BFPM (Probe) and Ibrutinib (Drug) in the context of Cysteine modification.

KinaseInhibition Kinase Free Kinase (SH-Cys) Complex_BFPM Transient Complex (Low Affinity) Kinase->Complex_BFPM + BFPM Complex_Drug Stable Complex (High Affinity) Kinase->Complex_Drug + Drug BFPM BFPM (High Reactivity) OffTarget Off-Target (Glutathione/Albumin) BFPM->OffTarget High Non-Specific Reactivity Drug Acrylamide Drug (Tuned Reactivity) Drug->OffTarget Low Reactivity Adduct_BFPM Covalent Adduct (Rapid Formation) Complex_BFPM->Adduct_BFPM Fast k_inact (Low Barrier) Adduct_Drug Covalent Adduct (Slow/Specific Formation) Complex_Drug->Adduct_Drug Slow k_inact (Geometry Dependent)

Caption: Kinetic differentiation: BFPM (Red) exhibits rapid covalent bond formation with lower geometric requirements, increasing off-target risks compared to tuned Acrylamides (Green).

Validated Experimental Protocols

To use BFPM effectively as a probe, you must validate that the inhibition is indeed covalent and specific to the target cysteine.

Protocol A: Intact Protein Mass Spectrometry (Covalent Validation)

Objective: Confirm stoichiometry of BFPM labeling on the Kinase Domain (KD).

  • Preparation: Dilute Kinase Domain (e.g., 1 µM) in Buffer A (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Note: Avoid DTT; it reacts with maleimides. Use TCEP as the reducing agent.

  • Incubation: Add BFPM (10 µM, 10x excess) or DMSO control. Incubate at 25°C for 30 minutes.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra.

  • Validation Criteria:

    • Pass: Mass shift of +268.9 Da (Molecular Weight of BFPM) relative to DMSO control.

    • Pass: No shift observed in Cys-to-Ser mutant protein.

Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: Prove irreversible binding (infinite residence time) versus slowly reversible binding.

  • Incubation: Incubate Kinase (100x concentration) with BFPM (at IC90 concentration) for 1 hour.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing ATP and substrate.

    • Final concentration of inhibitor is now below IC50.

  • Measurement: Monitor kinase activity over time (0–4 hours).

  • Interpretation:

    • Reversible Inhibitor: Activity recovers as the inhibitor dissociates.

    • BFPM (Covalent): Activity remains flat-lined (0%) because the enzyme is permanently inactivated.

Stability & Handling (Critical Technical Note)

Researchers often mishandle maleimides like BFPM, leading to false negatives.

  • Hydrolysis Risk: The maleimide ring is susceptible to hydrolysis at pH > 8.0, forming a ring-opened maleamic acid which is non-reactive .

    • Action: Store stock in anhydrous DMSO. Perform assays at pH 7.0–7.5.

  • Thiol Scavenging: Common buffer additives like DTT or

    
    -mercaptoethanol will instantly neutralize BFPM.
    
    • Action: STRICTLY use TCEP for reduction or remove reducing agents prior to inhibitor addition.

Strategic Recommendation

  • Choose BFPM if:

    • You are performing Cysteine Mapping to see if a kinase can be targeted covalently.

    • You are designing Antibody-Drug Conjugates (ADCs) where the linker requires rapid conjugation.

    • You need a Positive Control for covalent inhibition in biochemical assays.

  • Choose Acrylamides (e.g., Ibrutinib analogs) if:

    • You are developing a therapeutic candidate requiring oral bioavailability and safety.

    • You need to demonstrate selectivity in a cellular environment.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery. Link

  • Lonsdale, R., & Ward, R. A. (2018). "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews. Link

  • Gunnoo, S. B., & Madder, A. (2016). "Bioconjugation using furan-oxidation-based cross-linking technologies." ChemBioChem (Discusses Maleimide reactivity/hydrolysis). Link

  • Roskoski, R. (2014). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

  • Smith, M. E., et al. (2015).[2] "Bromomaleimides as modular and reactive bioconjugation reagents." Organic & Biomolecular Chemistry. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Maleimide Scaffold

The compound 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (also known as N-(4-Bromo-2-fluorophenyl)maleimide) represents a critical optimization within the class of N-aryl maleimides. While the maleimide core provides the essential pharmacophore for covalent inhibition via Michael addition, the specific halogenation pattern (4-Br, 2-F) modulates lipophilicity, metabolic stability, and electrophilicity.

This guide objectively compares this specific analog against non-halogenated and mono-halogenated alternatives, focusing on its dual-application potential as a potent antifungal agent (targeting plasma membrane H+-ATPases) and a cytotoxic agent (targeting tubulin/thiols).

Key Technical Advantages
  • Enhanced Electrophilicity: The electron-withdrawing nature of the 2-Fluoro substituent increases the reactivity of the maleimide double bond toward cysteine thiols.

  • Lipophilic Optimization: The 4-Bromo substituent significantly increases logP, improving membrane permeability compared to the 4-Fluoro or unsubstituted analogs.

  • Metabolic Blockade: Ortho-fluorination protects the phenyl ring from rapid oxidative metabolism.

Chemical Profile & Synthesis Workflow

To understand the SAR, one must first establish the synthetic accessibility and core properties of the scaffold.

Compound Identity:

  • IUPAC Name: this compound

  • Core Scaffold: N-Phenylmaleimide

  • Mechanism Class: Covalent Inhibitor (Michael Acceptor)

Optimized Synthetic Protocol

The synthesis follows a two-step condensation-cyclization pathway. This protocol is preferred over direct halogenation due to regioselectivity control.

Step 1: Formation of Maleamic Acid

  • Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in diethyl ether.

  • Add maleic anhydride (1.1 eq) dropwise at 0°C.

  • Stir for 2 hours at room temperature. The intermediate maleamic acid precipitates.

  • Filter and wash with cold ether.

Step 2: Cyclodehydration (Ring Closure)

  • Suspend the maleamic acid in acetic anhydride.

  • Add anhydrous sodium acetate (0.5 eq) as a catalyst.

  • Heat to 80°C for 4 hours.

  • Pour into ice water to precipitate the crude maleimide.

  • Purification: Recrystallize from ethanol/hexane.

SynthesisWorkflow Start 4-Bromo-2-fluoroaniline + Maleic Anhydride Inter Maleamic Acid Intermediate Start->Inter Ether, 0°C Cycl Cyclization (Ac2O / NaOAc) Inter->Cycl Dehydration Final 1-(4-Bromo-2-fluorophenyl)- 1H-pyrrole-2,5-dione Cycl->Final 80°C, 4h

Figure 1: Step-wise synthesis workflow for N-aryl maleimide derivatives.

Comparative Performance Data

The following data synthesizes experimental trends from N-aryl maleimide studies, specifically comparing the 4-Bromo-2-Fluoro analog against standard variants.

Table 1: Structure-Activity Relationship (Antifungal & Cytotoxic Potency)
Analog StructureSubstituentsLogP (Calc)Antifungal Activity (MIC µg/mL)*Cytotoxicity (IC50 µM)**SAR Insight
Target Analog 4-Br, 2-F ~3.2 0.5 - 2.0 4.5 Optimal balance of lipophilicity and reactivity.
Analog AUnsubstituted1.8> 32.025.0Lacks lipophilicity for membrane penetration.
Analog B4-Fluoro2.08.0 - 16.012.0Good metabolic stability, but lower potency than Br.
Analog C4-Chloro2.54.0 - 8.08.5Moderate activity; Cl provides less bulk than Br.
Analog D2,4-Dichloro2.92.0 - 4.05.2High potency, but 2-F is electronically superior to 2-Cl.
ControlFluconazole0.51.0 - 4.0N/AStandard antifungal comparator.

*Representative MIC values against Aspergillus niger or Candida albicans based on class averages [1, 3]. **Cytotoxicity against MCF-7 or HeLa cell lines [2, 5].

Analysis of the "4-Bromo-2-Fluoro" Advantage
  • The 4-Bromo Effect: Bromine is significantly more lipophilic than Chlorine or Fluorine. In antifungal applications, this enhances penetration through the fungal cell wall, a critical barrier for maleimide efficacy [3].

  • The 2-Fluoro Effect: Placing a Fluorine atom at the ortho position serves two functions:

    • Electronic: It withdraws electron density from the phenyl ring, which communicates through the nitrogen to the maleimide ring, making the double bond more electron-deficient (more reactive to thiols).

    • Steric/Metabolic: It blocks the ortho position from enzymatic hydroxylation without introducing the massive steric hindrance of a chloro or bromo group that might disrupt binding pockets.

Mechanistic Insight: The Covalent Pathway

The biological activity of this compound is driven by its ability to act as a Michael Acceptor .

Target: Cysteine residues (thiol groups, -SH) on critical proteins.

  • In Fungi: Plasma membrane H+-ATPases and Glutathione (GSH) depletion.

  • In Cancer Cells: Tubulin polymerization inhibition and induction of oxidative stress via GSH depletion.

The 2-Fluoro group enhances the electrophilicity of the maleimide carbons (C3/C4), accelerating the rate of nucleophilic attack by the cysteine thiolate.

Validating the mechanism of action of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Validating Covalent Cysteine Modification & Pharmacophore Kinetics

Executive Summary: The "Warhead" Profile

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (hereafter referred to as BF-Mal ) represents a distinct class of Type II Covalent Inhibitors . Unlike generic alkylating agents, BF-Mal combines a highly reactive maleimide warhead with a halogenated aryl scaffold that tunes its electrophilicity and steric profile.

While standard maleimides (e.g., N-Ethylmaleimide) are often used as non-selective "sledgehammers" for thiol blocking, BF-Mal offers a tunable scaffold . The ortho-fluorine and para-bromine substituents exert strong electron-withdrawing inductive effects (-I), significantly increasing the electrophilicity of the maleimide double bond compared to non-substituted N-phenylmaleimides.

Primary Application: This compound is best utilized as a Covalent Probe for mapping reactive cysteines in "undruggable" targets (e.g., Phosphatases like PTP1B , Cdc25 , or Topoisomerase II ) or as a fragment-based lead for developing targeted covalent inhibitors (TCIs).

Mechanism of Action (MoA): The Tuned Michael Addition

The mechanism of BF-Mal is a Michael Addition (conjugate addition). It targets nucleophilic cysteine residues within a protein's active or allosteric site.

Chemical Causality
  • Recognition: The hydrophobic aryl ring (4-Br-2-F-Phenyl) associates with hydrophobic pockets near the target cysteine.

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the cysteine attacks the 
    
    
    
    -carbon of the maleimide double bond.
  • Stabilization: The resulting enolate intermediate is protonated to form a stable thiosuccinimide adduct .

  • Irreversibility: Unlike reversible inhibitors, this bond is generally stable, leading to time-dependent enzyme inactivation.

Pathway Visualization

The following diagram illustrates the kinetic pathway and the structural impact of the halogen substituents.

MoA_Pathway cluster_tuning Halogen Tuning Effect Compound BF-Mal (Electrophile) Complex Michaelis Complex (Non-covalent) Compound->Complex Kd (Binding) Target Target Protein (Cys-SH Nucleophile) Target->Complex Transition Transition State (Thiolate Attack) Complex->Transition k_inact (Reactivity) Adduct Thiosuccinimide Adduct (Covalent/Irreversible) Transition->Adduct Stable Bond Formation Effect F/Br Substituents: Increase Electrophilicity Accelerate k_inact Effect->Compound

Figure 1: Mechanism of Action. The halogenated aryl ring enhances the electrophilicity of the maleimide, accelerating the rate of inactivation (


).

Comparative Analysis: BF-Mal vs. Alternatives

To validate BF-Mal, it must be benchmarked against standard thiol-reactive agents.

FeatureBF-Mal (Subject) N-Ethylmaleimide (NEM) Acrylamides (e.g., Ibrutinib warhead)
Reactivity Class High (Activated Michael Acceptor)Very High (Promiscuous)Moderate/Low (Requires specific orientation)
Selectivity Moderate (Driven by Aryl binding)Low (Steric bulk is minimal)High (Target-directed)
Reversibility Generally IrreversibleIrreversibleOften Reversible (if

-cyano substituted)
Stability (pH 7.4) Susceptible to hydrolysis over timeStableVery Stable
Primary Use Probe / Hit Validation Positive Control / Blocker Drug Candidate

Key Insight: Use NEM as a positive control for total cysteine alkylation. Use Acrylamides if BF-Mal proves too reactive (causing non-specific toxicity).

Experimental Validation Protocols

To scientifically validate the mechanism of BF-Mal, you must prove covalent engagement and time-dependency .

Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")

Objective: Detect the mass shift corresponding to the inhibitor adduct.

  • Preparation: Dilute Target Protein (e.g., PTP1B) to 10 µM in reaction buffer (50 mM HEPES, pH 7.5). Avoid DTT or

    
    -mercaptoethanol.
    
  • Incubation: Add BF-Mal (100 µM, 10x excess) and incubate for 30 minutes at RT.

    • Control: Incubate Protein with DMSO only.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the spectra.

  • Validation Criteria:

    • Observed Mass:

      
      .
      
    • Stoichiometry: Look for +1x, +2x adducts to determine specificity. If you see +5x adducts, the compound is too promiscuous.

Protocol B: Time-Dependent Inhibition (IC50 Shift)

Objective: Demonstrate that potency increases with incubation time (hallmark of covalent inhibitors).

  • Setup: Prepare BF-Mal at varying concentrations (0.1 nM to 10 µM).

  • Pre-incubation: Incubate enzyme with BF-Mal for 0, 15, 30, and 60 minutes before adding the substrate.

  • Initiation: Add substrate to start the reaction. Measure velocity.

  • Calculation: Plot IC50 vs. Pre-incubation Time.

  • Result: For BF-Mal, the IC50 should decrease significantly (left-shift) as pre-incubation time increases.

    • Equation:

      
      
      
Protocol C: Rapid Dilution (Washout) Assay

Objective: Prove irreversibility.

  • Incubation: Incubate Enzyme + BF-Mal (at 10x IC50) for 1 hour.

  • Washout: Dilute the mixture 100-fold into buffer containing substrate (effectively removing free inhibitor).

  • Measurement: Monitor enzyme activity recovery over 4 hours.

  • Validation:

    • Reversible Inhibitor: Activity recovers to ~100% (rapidly).

    • BF-Mal (Covalent): Activity remains near 0% (or recovers very slowly due to protein turnover, not dissociation).

Validation Workflow Diagram

This workflow ensures a self-validating system where biochemical data is cross-referenced with biophysical proof.

Validation_Workflow Start Start: BF-Mal Characterization Step1 1. Kinetic Assay (IC50 Shift) Start->Step1 Decision1 Time-Dependent? Step1->Decision1 Step2 2. Washout Assay (Reversibility) Decision1->Step2 Yes Fail Re-classify as Reversible/Non-Specific Decision1->Fail No Decision2 Activity Recovers? Step2->Decision2 Step3 3. Mass Spectrometry (Biophysical Proof) Decision2->Step3 No (Irreversible) Decision2->Fail Yes (Reversible) Success Validated Covalent Mechanism Step3->Success Mass Shift Observed

Figure 2: Step-by-step validation logic. Mass Spectrometry is the final confirmation step to rule out tight-binding non-covalent interactions.

Troubleshooting & Expert Insights

  • Hydrolysis Risk: Maleimides can hydrolyze (ring-opening) at pH > 8.0, forming a succinamic acid derivative. This adds +18 Da to the mass spec signal. Solution: Keep reaction pH between 6.5 and 7.5.

  • DTT Interference: Never use DTT or mercaptoethanol during the incubation phase; they will quench BF-Mal immediately. Use TCEP if a reducing agent is strictly required, as it is less nucleophilic toward maleimides.

  • Fluorescence Interference: BF-Mal derivatives are often fluorogenic. Ensure your enzymatic readout (if fluorescence-based) does not overlap with the compound's intrinsic fluorescence.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011.

  • Lonsdale, R., & Ward, R. A. "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews, 2018.

  • Resnekov, O., et al. "Imperceptible Covalent Inhibition: The Case of Maleimide and Topoisomerase II." Molecular Pharmacology, 2009.

  • Fontaine, S. D., et al. "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 2015.[1]

  • Åkerfeldt, K. S., et al. "Amino Acid Analysis for the Detection of Covalent Drug Adducts." Journal of Medicinal Chemistry, 2017.

Sources

Precision in Promiscuity: A Comparative Guide to Kinase Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Crisis

In kinase drug discovery, potency (


) is a vanity metric; selectivity is the reality of clinical success. The human kinome contains 518+ kinases with highly conserved ATP-binding pockets.[1] A compound designed to inhibit EGFR can easily cross-react with off-targets like KDR (VEGFR2) or hERG-related pathways, leading to cardiotoxicity or unexpected metabolic liabilities.

This guide objectively compares the Radiometric Filter-Binding Assay (the industry "Gold Standard") against high-throughput alternatives like Competition Binding (e.g., KINOMEscan™) and FRET-based assays . We focus on data fidelity, interference risks, and physiological relevance to help you select the right profiling engine for your lead optimization.

Technology Landscape: The Profiling Funnel

Effective profiling is not a single step but a funnel. We categorize technologies based on their physical readout and stage utility.

ProfilingFunnel Primary Primary Screen (Single Concentration) Secondary Affinity Determination (Kd / IC50 Curves) Primary->Secondary Hits > 50% Inh Orthogonal Orthogonal Confirmation (Cellular / Biophysical) Secondary->Orthogonal Selectivity Score < 0.1 Tech1 Binding Assays (High Throughput) Tech1->Primary Tech2 Radiometric Activity (Gold Standard) Tech2->Secondary Tech3 NanoBRET / SPR (Residence Time) Tech3->Orthogonal

Figure 1: The Kinase Profiling Funnel. High-throughput binding assays often serve as the primary filter, while radiometric activity assays provide the definitive biochemical


.

Comparative Analysis: Radiometric vs. The Rest

The following analysis contrasts the Radiometric


P-ATP Assay  (Direct Activity) against Competition Binding  (Thermodynamic Affinity) and TR-FRET  (Fluorescence).
Performance Matrix
FeatureRadiometric (

P)
Competition Binding (e.g., KINOMEscan)TR-FRET / Fluorescence
Readout Direct: Phosphoryl transfer to substrate.Indirect: Displacement of active-site probe.Indirect: Antibody detection of product.[1]
Metric

(Functional Inhibition)

(Thermodynamic Binding)

(Functional Inhibition)
Interference None: Immune to autofluorescence/quenching.Low: Phage display is robust.High: Compound autofluorescence is common.
Sensitivity High (fM to mM range).High (pM range).Moderate (Reagent dependent).
ATP Dependence Tunable (can run at

or saturation).
None: Performed without ATP.Fixed (often low to conserve reagents).
Physiological Relevance High: Measures catalytic turnover.Medium: Measures binding, not function.[2]Medium: Synthetic substrates often used.[1]
Deep Dive: The "False Negative" Trap in Binding Assays

Binding assays (like KINOMEscan) rely on the displacement of a "bait" ligand. While excellent for determining


, they can yield false negatives if:
  • Allosteric Inhibitors: The compound binds outside the ATP pocket and does not displace the bait.

  • State-Dependence: The assay locks the kinase in a specific conformation (e.g., DFG-out). If your compound binds the active (DFG-in) state, affinity may be underestimated.

Radiometric assays , by contrast, measure the consequence of binding (loss of enzymatic activity), regardless of where the compound binds.

The Interference Problem in FRET

Fluorescence-based assays (LanthaScreen, Z'-Lyte) are popular for HTS but dangerous for profiling. Many kinase inhibitors are multi-cyclic aromatic compounds that inherently fluoresce or quench light.

  • Risk: A compound appears inactive (0% inhibition) because its autofluorescence mimics the FRET signal.

  • Solution: Radiometric assays use isotopes (

    
    P). Small molecules cannot mimic a radioactive signal.
    

Experimental Protocol: The Gold Standard Workflow

To ensure data integrity, we utilize a Miniaturized Filter-Binding Assay (HotSpot™ style) . This protocol is self-validating via positive control reference compounds (e.g., Staurosporine).

Reagent Preparation
  • Kinase/Substrate Mix: Dilute recombinant kinase and specific peptide substrate in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35).
    
    • Expert Insight: Substrate concentration should be

      
       to ensure V
      
      
      
      conditions where possible, but for profiling, we usually fix substrate and vary ATP.
  • 
    P-ATP Master Mix:  Mix cold ATP with 
    
    
    
    P]ATP. Specific activity should be
    
    
    .
    • Critical Step: For selectivity profiling, ATP concentration must be set to the

      
       for each specific kinase. This normalizes the assay, allowing direct comparison of potency across different kinases.
      
Assay Execution (Step-by-Step)
  • Compound Transfer: Acoustic transfer (Echo) of 20 nL compound (in DMSO) into 384-well plates. Include Staurosporine control (Start: 1

    
    M, 1:3 dilution).
    
  • Enzyme Addition: Add 5

    
    L of Kinase/Substrate mix. Incubate 10 min at RT.
    
    • Why? Allows compound to equilibrate with the enzyme before competition with ATP begins (crucial for slow-off rate Type II inhibitors).

  • Initiation: Add 5

    
    L of 
    
    
    
    P-ATP mix.
  • Reaction: Incubate for 2 hours at RT.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Washing: Wash filters 3x with 0.75% Phosphoric Acid.

    • Mechanism: The acid protonates the basic peptide substrate, binding it to the anionic P81 paper. Unreacted ATP (negatively charged) washes away.

  • Detection: Dry filters, add scintillant, and read on a MicroBeta counter.

Diagram: Assay Mechanism Comparison

AssayMechanism cluster_Radio Radiometric (Activity) cluster_Binding Competition (Binding) R1 Kinase + Substrate R2 Add 33P-ATP R1->R2 Catalysis R3 Filter Binding (P81) R2->R3 33P-Substrate Binds B1 Kinase-Tag + Bait-Ligand B2 Add Test Compound B1->B2 Competition B3 Measure Bound Kinase B2->B3 Displacement = Loss of Signal

Figure 2: Mechanistic divergence. Radiometric assays capture the catalytic event (Green), while binding assays measure displacement of a tethered ligand (Red).

Data Interpretation & Metrics

Raw CPM (Counts Per Minute) must be converted to % Enzyme Activity relative to DMSO controls.

The Selectivity Score (S-Score)

A quantitative measure of promiscuity [1].[3]



  • S(35): Fraction of kinases inhibited by >35% at a specific concentration (e.g., 1

    
    M).
    
  • Interpretation: An S(35) of 0.02 implies high selectivity. An S(35) > 0.5 implies a "dirty" drug (promiscuous).

The Gini Coefficient

A more advanced metric derived from economics, applied to kinase selectivity by Karaman et al. [2].

  • 0.0: Perfect promiscuity (inhibits all kinases equally).

  • 1.0: Perfect selectivity (inhibits only one kinase).

  • Application: Use Gini scores when comparing compounds with similar S-scores to distinguish subtle selectivity profiles across sub-families (e.g., TK vs. CMGC).

References

  • Karaman, M. W., et al. (2008).[4] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.[4] [Link]

  • Davis, M. I., et al. (2011).[5] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[5] [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[5][6] Nature Biotechnology, 29(11), 1039–1045.[5] [Link]

  • Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607–621. [Link]

Sources

Definitive Guide to Benchmarking Novel Kinase Inhibitors Against Sunitinib and Erlotinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art of Comparative Validation

In the development of novel small-molecule kinase inhibitors, "efficacy" is a relative term. To establish a new compound's clinical potential, it must be rigorously benchmarked against approved standards of care. Sunitinib (Sutent®) and Erlotinib (Tarceva®) represent two distinct paradigms in oncology: the multi-targeted angiokinase inhibitor and the precision EGFR inhibitor , respectively.

This guide provides a structured, experimentally rigorous framework for benchmarking your novel candidate against these giants. It moves beyond simple IC50 comparisons to encompass mechanistic validation, selectivity profiling, and translational efficacy.

Mechanistic Profiles of the Gold Standards

Before designing experiments, one must understand the "fingerprint" of the reference drugs. Your benchmarking data is only as good as your control's fidelity.

Comparative Target Profile (Table 1)
FeatureSunitinib Erlotinib
Primary Class Multi-targeted RTK InhibitorReversible EGFR Tyrosine Kinase Inhibitor
Primary Targets VEGFR2, PDGFR

, c-KIT, FLT3
EGFR (HER1)
Primary Mechanism Anti-angiogenesis & stromal inhibitionInhibition of tumor cell proliferation/survival
Key IC50 (Cell-free) VEGFR2: ~80 nM; PDGFR

: ~2 nM
EGFR (WT): ~2 nM; EGFR (Exon 19 del): <1 nM
Clinical Indication RCC, GIST, Pancreatic Neuroendocrine TumorsNSCLC (EGFR mut+), Pancreatic Cancer
Resistance Mode Lysosomal sequestration, pathway bypassT790M mutation, MET amplification

Data Sources: ,

Visualization: Signaling Pathway Interference

The following diagram illustrates where these drugs intercept critical oncogenic signaling, providing a visual map for selecting downstream biomarkers (e.g., p-ERK, p-AKT) for your Western Blot assays.

SignalingPathways cluster_membrane Cell Membrane VEGFR VEGFR / PDGFR (Angiogenesis) RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K EGFR EGFR (Proliferation) EGFR->RAS EGFR->PI3K Sunitinib Sunitinib (Blocks ATP Binding) Sunitinib->VEGFR Erlotinib Erlotinib (Blocks ATP Binding) Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: Comparative inhibition points: Sunitinib targets angiogenic receptors (VEGFR/PDGFR), while Erlotinib targets proliferative EGFR signaling.

Strategic Benchmarking Framework

Do not proceed linearly. Use a "Gate-Stage" approach to save resources.

Phase 1: Biochemical Potency (The "On-Target" Test)

Objective: Confirm your compound binds the target with affinity superior or comparable to the standard.

  • Method: LanthaScreen™ or Z´-LYTE™ Kinase Assays.

  • Critical Control: Run Sunitinib/Erlotinib side-by-side on the same plate to normalize for batch variations.

  • Metric: Biochemical IC50. If New Compound IC50 > 10x Reference, reconsider the scaffold.

Phase 2: Cellular Efficacy (The "Context" Test)

Objective: Assess membrane permeability and target engagement in a physiological context.

  • Method: CellTiter-Glo® (ATP-based viability) or MTT assays.

  • Cell Line Selection:

    • For Erlotinib Benchmarking: Use PC-9 (Exon 19 del, sensitive) vs. A549 (WT EGFR, KRAS mut, resistant) vs. H1975 (T790M, resistant).

    • For Sunitinib Benchmarking: Use HUVEC (Endothelial, VEGFR driven) or GIST-T1 (c-KIT driven).

Phase 3: Selectivity Profiling (The "Safety" Test)

Objective: Ensure your compound isn't a "dirty" kinase inhibitor (unless intended).

  • Method: KINOMEscan® against a panel of ~100 kinases.

  • Comparison: Sunitinib is "promiscuous" (hits >50 kinases). If your goal is precision, your selectivity score (S-score) should be significantly lower (better) than Sunitinib's.

Detailed Experimental Protocols

Protocol A: Comparative Cell Viability Assay (IC50 Determination)

Purpose: To determine the concentration required to inhibit 50% of cell growth relative to vehicle control.

Materials:

  • Target Cells (e.g., PC-9 for Erlotinib comparison).[1]

  • Reference Drug: Erlotinib (dissolved in 100% DMSO, stock 10 mM).

  • Test Compound (dissolved in 100% DMSO, stock 10 mM).

  • Assay Reagent: CellTiter-Glo® (Promega) or MTT.

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Harvest cells in log-phase growth.

    • Seed 3,000–5,000 cells/well in 96-well white-walled plates (for luminescence).

    • Expert Insight: Optimize seeding density so control wells are 80-90% confluent at Day 3 (readout). Over-confluence masks drug effects.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Preparation (Day 1):

    • Prepare a 9-point serial dilution (1:3) of both Erlotinib and Test Compound in DMSO.

    • Dilute these DMSO stocks 1:1000 into pre-warmed culture media.

    • Trustworthiness Check: Final DMSO concentration must be

      
       0.1% in all wells to avoid solvent toxicity.
      
  • Treatment:

    • Remove old media (carefully, or use 2x concentration addition method).

    • Add 100

      
      L of drug-containing media.
      
    • Include Vehicle Control (0.1% DMSO) and Blank (Media only, no cells).

  • Incubation:

    • Incubate for 72 hours.

    • Why 72h? Kinase inhibitors are cytostatic; shorter times (24h) often fail to capture the full growth inhibition phenotype.

  • Readout (Day 4):

    • Equilibrate plate to room temperature (30 mins).

    • Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins.

    • Read Luminescence.

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Fit using non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism.

Protocol B: Western Blot for Target Engagement

Purpose: Prove that the phenotypic death observed in Protocol A is due to specific pathway inhibition (e.g., EGFR phosphorylation).

  • Treatment: Treat PC-9 cells with IC50 and 10x IC50 concentrations of Erlotinib and Test Compound for 1 to 6 hours .

    • Expert Insight: Phosphorylation inhibition is rapid (minutes to hours). Do not wait 72h; the signal will be lost to apoptosis.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate, NaF). Critical: Without phosphatase inhibitors, p-EGFR signal vanishes during lysis.

  • Detection:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK,

      
      -Actin (Loading Control).
      
  • Benchmarking Criteria:

    • If Test Compound IC50 is similar to Erlotinib, but p-EGFR reduction is weaker, the compound likely has off-target toxicity (false positive).

Benchmarking Workflow Visualization

This decision tree guides the progression from a "Hit" to a "Lead" using Sunitinib/Erlotinib as gatekeepers.

BenchmarkingWorkflow Start New Candidate Compound Biochem Biochemical Kinase Assay (vs. Sunitinib/Erlotinib) Start->Biochem Decision1 IC50 < 10x Reference? Biochem->Decision1 Cellular Cell Viability Assay (Relevant Cell Lines) Decision1->Cellular Yes Discard Discard / Optimize Decision1->Discard No Western Western Blot (Target Engagement) Cellular->Western Decision2 Potency & Selectivity Superior/Equal? Western->Decision2 InVivo Xenograft Model (Tumor Growth Inhibition) Decision2->InVivo Yes Decision2->Discard No

Caption: Step-wise decision tree for validating novel kinase inhibitors against established standards.

References

  • Sunitinib Mechanism & Targets

    • PubChem. Sunitinib (Compound).[2][3][4] National Library of Medicine. Available at: [Link]

  • Erlotinib Mechanism & Targets

    • PubChem. Erlotinib (Compound).[1][4][5][6][7][8] National Library of Medicine. Available at: [Link]

  • Kinase Inhibitor Benchmarking Protocols

    • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Available at: [Link]

  • Clinical Relevance of EGFR Mutations

    • Rosell, R., et al. (2009). Screening for Epidermal Growth Factor Receptor Mutations in Lung Cancer. New England Journal of Medicine. Available at: [Link]

  • Experimental Design Guidelines

    • GraphPad. Dose-response curves: Introduction. Available at: [Link]

Sources

Definitive Guide to In Silico Docking Validation: Benchmarking Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Necessity of Retrospective Validation

In structure-based drug design (SBDD), a docking score is a theoretical prediction, not an experimental fact. A common pitfall in modern drug development is relying on raw docking scores of novel compounds without first establishing a "baseline of truth."

This guide outlines the industry-standard protocol for Retrospective Validation . By comparing your docking protocol against known inhibitors (positive controls) and decoys (negative controls), you mathematically quantify the predictive power of your in silico model before wasting resources on synthesis and bioassays.

The Three Pillars of Comparison
  • Structural Fidelity (RMSD): Can the software reproduce the crystallographic pose of a known inhibitor?

  • Binding Affinity Correlation: Do the predicted scores correlate with experimental

    
    /
    
    
    
    values?
  • Discriminative Power (Enrichment): Can the protocol distinguish true actives from random non-binders?

Methodological Framework

The following workflow transforms a docking run from a "black box" into a scientifically rigorous experiment.

Step 1: Dataset Curation & Preparation

The quality of your input dictates the reliability of your output (Garbage In, Garbage Out).

  • The Target (Receptor): Select a high-resolution Crystal Structure (< 2.5 Å) from the PDB co-crystallized with a known ligand.

  • The Positive Control: The co-crystallized ligand acts as your "Ground Truth."

  • The Decoy Set: Use the DUD-E (Directory of Useful Decoys, Enhanced) methodology. For every active ligand, generate 50 decoys that match physical properties (MW, LogP) but differ topologically.

Step 2: The Validation Workflow (Diagram)

The following diagram illustrates the parallel processing required to validate a docking protocol.

DockingValidation cluster_Prep Preparation Phase cluster_Dock Docking Execution cluster_Analysis Comparative Analysis PDB PDB Crystal Complex (Protein + Ligand) ProtPrep Protein Prep (Remove H2O, Add H+, Fix Charges) PDB->ProtPrep LigExtract Extract Native Ligand PDB->LigExtract Grid Grid Generation (Centered on Native Ligand) ProtPrep->Grid DecoyGen Generate Decoys (DUD-E / ZINC) LigExtract->DecoyGen LigExtract->Grid Defines Box Redock Redocking (Native Ligand -> Protein) LigExtract->Redock Screen Virtual Screening (Actives + Decoys -> Protein) DecoyGen->Screen Grid->Redock Grid->Screen RMSD_Calc Calculate RMSD (vs Crystal Pose) Redock->RMSD_Calc ROC_Calc Calculate ROC & Enrichment (Actives vs Decoys) Screen->ROC_Calc

Figure 1: The Standard Retrospective Validation Workflow. Blue nodes indicate input data; Yellow nodes indicate computational processing; Red/Green nodes indicate critical validation metrics.

Comparative Metrics & Thresholds

To objectively compare your product (or protocol) against alternatives, you must report these three metrics.

Metric 1: Root Mean Square Deviation (RMSD)

This measures structural accuracy. It is calculated between the heavy atoms of the docked pose and the crystallographic (native) pose .

RMSD Value (Å)InterpretationActionable Insight
< 1.5 Å Excellent Protocol is highly reliable for pose prediction.
1.5 - 2.0 Å Acceptable Standard threshold for "successful" docking.[1]
> 2.0 Å Failure The scoring function or sampling algorithm failed. Do not proceed to screening.

Expert Insight: If RMSD is high (>2.0 Å), check the protonation state of the active site residues (e.g., Histidine tautomers) and the ligand. Incorrect charge assignment is the #1 cause of docking failure.

Metric 2: Enrichment Factor (EF)

This measures early recognition.[2] In a virtual screen, you want active compounds to appear at the very top of the list.[3]



  • Hits

    
     : Number of actives found in the top 
    
    
    
    of the ranked list.
  • N

    
     : Total number of compounds in the top 
    
    
    
    .

Benchmark: A good docking protocol typically achieves an


. This means the top 1% of your results contains 10 times more active compounds than a random selection would.
Metric 3: ROC AUC (Area Under Curve)

The Receiver Operating Characteristic (ROC) curve plots the True Positive Rate (Sensitivity) vs. False Positive Rate (1 - Specificity).[3]

  • AUC = 1.0: Perfect discrimination (All actives ranked above all decoys).

  • AUC = 0.5: Random guessing (The protocol is useless).

  • AUC > 0.7: Generally considered acceptable for virtual screening.

Step-by-Step Experimental Protocol

This protocol is software-agnostic but assumes the use of standard tools (e.g., AutoDock Vina, Schrödinger Glide, or GOLD).

Phase A: Geometric Validation (Redocking)
  • Isolate Ligand: Separate the ligand from the protein PDB file.

  • Randomize: Conformer generation tools (e.g., RDKit, OpenBabel) should be used to randomize the ligand's torsion angles and position. Do not just dock the crystal conformation back in; that is a biased test.

  • Dock: Run the docking simulation using the randomized ligand.

  • Compare: Superimpose the top-ranked docked pose onto the original crystal structure. Calculate RMSD.

Phase B: Screening Validation (Enrichment)
  • Assemble Library: Combine 10 known actives with 500 DUD-E decoys (1:50 ratio).

  • Blind Docking: Dock the entire library into the receptor.

  • Rank: Sort all molecules purely by their docking score (Binding Affinity).

  • Analyze:

    • Count how many known actives appear in the top 1% and top 5% of the list.

    • Plot the ROC curve.[2][3][4]

Decision Logic for Protocol Acceptance

DecisionTree Start Start Validation CheckRMSD Is Redocking RMSD < 2.0 Å? Start->CheckRMSD CheckAUC Is ROC AUC > 0.7? CheckRMSD->CheckAUC Yes FailRMSD FAIL: Geometric Error. Check Grid Box & Protonation. CheckRMSD->FailRMSD No FailAUC FAIL: Scoring Error. Try Consensus Scoring or Rescoring. CheckAUC->FailAUC No Success PASS: Protocol Validated. Proceed to Unknowns. CheckAUC->Success Yes

Figure 2: Decision Logic for Validating Docking Protocols. This flowchart ensures that only robust models are used for prospective screening.

References

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]

  • Cole, J. C., Murray, C. W., Nissink, J. W., Taylor, R. D., & Taylor, R. (2005). Comparing protein–ligand docking programs is difficult. Proteins: Structure, Function, and Bioinformatics, 60(3), 325-332. [Link]

  • Jain, A. N., & Nicholls, A. (2008). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design, 22(3), 133–139. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

Sources

Technical Guide: Structural & Functional Comparison of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Tofacitinib (Pan-JAK) vs. Upadacitinib (JAK1-Selective)[1]

Executive Summary

This guide provides a head-to-head technical analysis of Tofacitinib (first-generation, pan-JAK inhibitor) and Upadacitinib (second-generation, JAK1-selective inhibitor). For drug development professionals, the critical distinction lies not just in potency, but in the selectivity window against the highly conserved ATP-binding pockets of the Janus Kinase (JAK) family.

While Tofacitinib effectively blocks JAK1 and JAK3 (driving efficacy in rheumatoid arthritis), its off-target inhibition of JAK2 is mechanistically linked to hematological adverse events (anemia, neutropenia) due to EPO and GM-CSF pathway interference. Upadacitinib was rationally designed to exploit subtle differences in the glycine loop (G-loop) and hinge region , achieving a >40-fold selectivity margin for JAK1 over JAK2 in cellular environments, thereby decoupling efficacy from JAK2-driven toxicity.

Structural Basis of Selectivity

The ATP-binding pockets of JAK1, JAK2, JAK3, and TYK2 are structurally homologous, making isoform selectivity a significant medicinal chemistry challenge.

  • Tofacitinib (Pan-JAK): A pyrrolo[2,3-d]pyrimidine derivative. It binds to the ATP pocket of JAK1, JAK2, and JAK3 with high affinity. Its binding mode relies on conserved hydrogen bonds within the hinge region that are present across all JAK isoforms, resulting in a "pan-inhibition" profile.

  • Upadacitinib (JAK1-Selective): A pyrrolo[2,3-b]pyridine derivative. Its selectivity is driven by a trifluoroethyl group and a specific binding conformation that extends toward the G-loop .

    • Mechanism: Upadacitinib engages the G-loop in an extended conformation, forming specific hydrogen bonds with backbone amides (e.g., Phe860/Gly861 in JAK1) that are less accessible or energetically favorable in JAK2/3. This "induced fit" effectively filters out JAK2 binding despite the high sequence identity.

Comparative Signaling Pathway (DOT Diagram)

The following diagram illustrates the downstream signaling consequences of blocking JAK1/3 (Tofacitinib) versus selectively blocking JAK1 (Upadacitinib).

JAK_Signaling cluster_ligands Cytokine Inputs cluster_receptors Receptor Complexes cluster_effectors Downstream Effectors IL6 IL-6 (Inflammation) JAK1_Complex JAK1 / JAK2 Heterodimer IL6->JAK1_Complex EPO EPO (Erythropoiesis) JAK2_Homodimer JAK2 / JAK2 Homodimer EPO->JAK2_Homodimer IL15 IL-15 (NK Cells) JAK1_3_Heterodimer JAK1 / JAK3 Heterodimer IL15->JAK1_3_Heterodimer STAT3 STAT3 Phosphorylation JAK1_Complex->STAT3 Drives RA Inflammation STAT5 STAT5 Phosphorylation JAK2_Homodimer->STAT5 Drives RBC Production JAK1_3_Heterodimer->STAT5 Drives NK Cell Maturation Tofa Tofacitinib (Pan-JAK) Tofa->JAK1_Complex Tofa->JAK2_Homodimer Off-Target Anemia Risk Tofa->JAK1_3_Heterodimer Upa Upadacitinib (JAK1 Selective) Upa->JAK1_Complex Potent Inhibition Upa->JAK2_Homodimer Spared (Low Affinity) Upa->JAK1_3_Heterodimer Inhibits via JAK1

Caption: Differential pathway blockade. Tofacitinib inhibits JAK2 homodimers (EPO axis), causing anemia. Upadacitinib spares JAK2, preserving erythropoiesis while blocking IL-6 (JAK1).

Selectivity Profiling: Head-to-Head Data

The following data aggregates multiple enzymatic and cellular assays. Note the shift in IC50 values when moving from biochemical (enzymatic) to cellular contexts; cellular data is more predictive of clinical reality due to ATP competition and membrane permeability.

Table 1: Comparative Potency (IC50)[1][2]
Target IsoformAssay TypeTofacitinib (nM)Upadacitinib (nM)Fold Selectivity (Upadacitinib)Clinical Implication
JAK1 Cellular~35~14ReferencePrimary Efficacy Driver (RA)
JAK2 Cellular~17~600~43x (vs JAK1)Sparing JAK2 reduces anemia risk
JAK3 Cellular~125~2300>160x (vs JAK1)Sparing JAK3 preserves NK cells
TYK2 Cellular~230~4700>330x (vs JAK1)Minimal interaction

Data Sources: Parmentier et al. (2018), AbbVie Clinical Data, and Tocris Bioscience.

Key Insight: Tofacitinib is essentially equipotent against JAK1 and JAK2 in many assays, or shows only marginal selectivity (2-5x). Upadacitinib maintains a robust >40x window against JAK2, which is the structural definition of its "second-generation" status.

Experimental Protocol: Validating Selectivity

To replicate these profiles, a standard kinase assay is insufficient. You must use an assay that accounts for residence time and ATP competition . The ADP-Glo™ Kinase Assay is the industry standard for this comparison because it directly measures ADP production (universal for kinases) and has a high dynamic range.

Protocol: ADP-Glo™ Kinase Assay for JAK Profiling

Objective: Determine IC50 values for Tofacitinib and Upadacitinib against JAK1 and JAK2.

Reagents:

  • Recombinant JAK1 and JAK2 enzymes (active).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (generic tyrosine kinase substrate).

  • ATP (Ultrapure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10mM stocks of Tofacitinib and Upadacitinib in 100% DMSO.

    • Perform serial dilutions (1:3) in kinase buffer to generate a 10-point dose-response curve.

    • Expert Tip: Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

  • Kinase Reaction (The Critical Step):

    • Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT.

    • ATP Concentration: This is the most common failure point. You MUST use ATP concentrations near the

      
       for each specific isoenzyme (typically 10-50μM for JAKs).
      
      • Why? Using saturating ATP (>1mM) will artificially shift the IC50 of ATP-competitive inhibitors (like Upadacitinib) to higher values, masking their true potency.

    • Incubation: Mix Enzyme + Substrate + Compound.[3] Incubate for 60 minutes at Room Temperature.

    • Expert Tip: Pre-incubate enzyme and compound for 15 minutes before adding ATP. JAK inhibitors often exhibit slow-binding kinetics (Type I½ binding). Immediate ATP addition can underestimate potency.

  • ADP Depletion:

    • Add ADP-Glo™ Reagent (1:1 ratio to reaction volume).

    • Incubate for 40 minutes at RT.

    • Mechanism:[2][4] This stops the kinase reaction and consumes all remaining unreacted ATP, leaving only the ADP generated by the kinase.[5]

  • Detection:

    • Add Kinase Detection Reagent (1:1 ratio to ADP-Glo volume).

    • Incubate for 30-60 minutes.

    • Mechanism:[2][4] Converts ADP back to ATP, which then drives a Luciferase reaction.[6] Luminescence is directly proportional to kinase activity.

  • Data Analysis:

    • Measure Luminescence (RLU).[6]

    • Fit data to a Sigmoidal Dose-Response (Variable Slope) equation:

      
      .
      
Screening Workflow Diagram (DOT)

Assay_Workflow cluster_critical Critical Control Point Prep 1. Compound Prep (DMSO Serial Dilution) Enz_Rxn 2. Kinase Reaction (Enzyme + Substrate + ATP@Km) Prep->Enz_Rxn Add to Plate Stop 3. ADP Depletion (ADP-Glo Reagent) Enz_Rxn->Stop 60 min Incubation Detect 4. Detection (Luciferase Reaction) Stop->Detect 40 min Incubation Analysis 5. IC50 Calculation (Sigmoidal Fit) Detect->Analysis Read Luminescence

Caption: ADP-Glo workflow. The Kinase Reaction step requires ATP at Km levels to accurately assess competitive inhibitors.

Conclusion

In a head-to-head comparison, Upadacitinib demonstrates superior structural selectivity for JAK1 compared to Tofacitinib .[7][8] While Tofacitinib remains a potent therapeutic, its overlapping activity on JAK2 restricts its therapeutic index regarding hematological safety. Upadacitinib’s design validates the hypothesis that targeting the G-loop and hinge region can filter out highly homologous isoforms, providing a blueprint for next-generation kinase inhibitor design.

References
  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).[8] BMC Rheumatology.

  • McInnes, I. B., et al. (2019). Selective JAK1 Inhibition with Upadacitinib for Rheumatoid Arthritis.[7][1][4][9][10][11] New England Journal of Medicine.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.[5] Promega Protocols.

  • Traves, P. G., et al. (2021). JAK Inhibitors in the Treatment of Autoimmune Diseases.[1][4] Frontiers in Pharmacology.

  • Tocris Bioscience. (2024). Upadacitinib Product Information & Biological Activity.[7][12][4][9] Tocris.[9]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

[1][2]

Part 1: Operational Directive

Urgency: High (Sensitizing Agent / Halogenated Waste) Primary Hazard: Michael Acceptor (Alkylating Agent) & Halogenated Organic Waste Code Classification: Halogenated Organic Waste (Due to Br/F substituents)

Executive Summary: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is a reactive maleimide derivative.[1][2] Unlike standard organic waste, it possesses two distinct logistical requirements:[1][2]

  • Reactivity: The maleimide double bond is an electrophile (Michael acceptor) that can alkylate biological thiols (cysteine), acting as a sensitizer and potential toxin.

  • Halogen Content: The Bromine and Fluorine substituents strictly prohibit disposal in "Non-Halogenated" or "Fuel Blending" waste streams. It requires high-temperature incineration with acid gas scrubbing.

Part 2: Chemical Profile & Hazard Identification

Senior Scientist Insight: Do not rely solely on the "Irritant" label. Treat this compound as a potent alkylating agent until quenched. The primary risk is not just immediate toxicity, but cumulative sensitization via skin contact or inhalation of dust.

PropertySpecification
CAS Number Not standardized in all public databases; refer to vendor SDS
Molecular Formula C₁₀H₅BrFNO₂
Functional Groups Maleimide (Michael Acceptor), Aryl Bromide, Aryl Fluoride
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, DCM; Poorly soluble in water

GHS Hazard Classification:

Hazard ClassCodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2][3][4]
Skin Irritation H315Causes skin irritation.[1][2][3][4][5]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]
Sensitization H317May cause an allergic skin reaction (Maleimide characteristic).[1][2]
STOT-SE H335May cause respiratory irritation.[1][2][4]
Part 3: Pre-Disposal Treatment (Quenching)

The "Senior Scientist" Protocol: For bulk disposal (>1g), do not quench . Segregate and incinerate directly to minimize operator exposure. For trace residues (glassware cleaning, small spills, <100mg), chemical quenching is the safest method to neutralize the alkylating potential before washing.[2]

Quenching Logic: Maleimides react rapidly with free thiols. We utilize this to convert the reactive toxicant into a stable, non-toxic thioether adduct.

Recommended Quenching Agent: L-Cysteine or Glutathione (Excess). Why: Unlike Mercaptoethanol (BME) or DTT, Cysteine and Glutathione are odorless and non-volatile, preventing laboratory stench while effectively neutralizing the maleimide.[2]

Quenching Protocol (Trace Residues/Glassware):

  • Preparation: Prepare a 50mM solution of L-Cysteine in water (adjusted to pH 7-8 with bicarbonate).

  • Application: Rinse contaminated glassware or wipe spill areas with this solution.

  • Reaction Time: Allow to sit for 15–30 minutes. The solution may turn cloudy or change color as the adduct forms.

  • Final Clean: Rinse with ethanol, then water. The resulting rinsate is non-reactive but should still be treated as chemical waste due to the halogenated adduct.

Part 4: Disposal Workflow
Step 1: Waste Stream Segregation (Critical)

You must segregate this waste into the Halogenated stream.

  • Why? Incineration of brominated/fluorinated compounds produces Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). Facilities must use specific scrubbers to neutralize these acid gases. Putting this in a non-halogenated stream (often used for fuel blending/cement kilns) is a serious compliance violation and safety risk.

Step 2: Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jar.

  • Liquid Waste (Mother Liquors): HDPE Jerry can or amber glass bottle (if solvent compatible).

Step 3: Labeling

Label must explicitly state:

  • Chemical Name: this compound[1][2]

  • Hazard Checkbox: Toxic, Irritant.[4]

  • Constituents: "Contains Organic Fluorine and Bromine."

Decision Logic Diagram

DisposalLogicStartWaste Generation: This compoundStateCheckPhysical State?Start->StateCheckResidueCheckIs it Trace Residue (<100mg on Glassware)?Start->ResidueCheckGlassware CleaningSolidSolid Waste (Powder/Filter Cake)StateCheck->SolidLiquidLiquid Waste (Reaction Mixture/Mother Liquor)StateCheck->LiquidSegregationSEGREGATION POINT: Must go to HALOGENATED StreamSolid->SegregationLiquid->SegregationQuenchQuench with 50mM Cysteine (pH 7-8) for 30 minsResidueCheck->QuenchYesQuench->LiquidFinalSolidDispose in Solid Halogenated Waste BinSegregation->FinalSolidIf SolidFinalLiquidDispose in Liquid Halogenated Solvent CarboySegregation->FinalLiquidIf Liquid

Caption: Decision matrix for segregating bulk waste vs. quenching trace residues. Note the critical convergence on Halogenated streams.

Part 5: Emergency Spill Response

Scenario: A 5g bottle of powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a N95 or P100 particulate respirator .[2] (Maleimide dust is a potent respiratory irritant).

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water or PEG-400) to immobilize the powder.

  • Cleanup:

    • Scoop the damp powder/glass into a wide-mouth hazardous waste jar.

    • Wipe the surface with 10% sodium bicarbonate solution followed by a Cysteine/Water solution (if available) to neutralize microscopic residues.

  • Disposal: Label the debris jar as "Solid Waste: Halogenated Debris (Contains Bromine/Fluorine)."

References
  • PubChem. (n.d.). Maleimide - Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved January 28, 2026, from [Link]1][2]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: N-arylmaleimides. Retrieved January 28, 2026, from [Link]1][2]

Personal protective equipment for handling 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

[1]

Executive Summary

This guide outlines the critical safety, logistical, and disposal protocols for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 114099-02-8).[1] As a maleimide derivative, this compound is a potent Michael acceptor .[1] Its utility in bioconjugation and medicinal chemistry (e.g., cysteine-targeting covalent inhibitors or PROTAC linkers) stems directly from its electrophilic nature.[1] This same reactivity poses a significant biological hazard: irreversible covalent modification of nucleophilic residues (cysteine/lysine) in human proteins, leading to sensitization, cytotoxicity, and severe irritation.

Part 1: Hazard Identification & Technical Rationale

The "Why" Behind the Protocol: Standard "universal precautions" are insufficient for maleimides.[1] You must treat this compound not just as a chemical irritant, but as a hapten —a small molecule that can bind to carrier proteins to elicit an immune response (sensitization).[1]

  • Primary Hazard Mechanism: Michael Addition.[1] The double bond of the pyrrole-2,5-dione core reacts rapidly with thiols (R-SH) under physiological conditions.[1]

  • Biological Target: Skin and respiratory proteins (Keratin, Glutathione).[1]

  • Consequence:

    • Immediate: Chemical burns or severe dermatitis (Skin/Eye).[1]

    • Delayed: Allergic contact dermatitis (ACD) or respiratory sensitization upon re-exposure.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] Maleimides can permeate standard thin-film rubber, especially when dissolved in organic carriers like DMSO or DMF.[1]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Solid) Double Nitrile Inner: 4 mil Nitrile (White/Blue).[1] Outer: 5-8 mil Nitrile (Black/Purple).[1] Rationale: Prevents micro-exposure from dust.[1] Color contrast allows immediate detection of outer glove breach.[1]
Hand Protection (Solution) Laminate / Barrier Silver Shield® or 4H® Laminate gloves. Rationale: If dissolved in DMSO/DMF, nitrile breakthrough time is <15 mins.[1] Laminate offers >480 min protection against the carrier solvent.[1]
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 100 fpm).[1] Secondary (Spill/Cleaning): N95 or P100 Respirator.[1] Note: Dusts are sticky; P100 is preferred.[1]
Ocular Splash Goggles ANSI Z87.1 Chemical Splash Goggles. Rationale: Safety glasses with side shields are inadequate.[1] Maleimide dust is corrosive to mucous membranes; a seal is required.[1]
Body Lab Coat + Apron Tyvek® Sleeves or Apron recommended over standard cotton lab coat during weighing to prevent cuff contamination.[1]
Part 3: Operational Workflow & Protocols
3.1 Weighing & Transfer (The Critical Step)

Risk: Static electricity can cause the light powder to "jump," contaminating the balance and user.

  • Preparation: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.[1]

  • Transfer:

    • Do not weigh directly into the final flask if the neck is narrow.[1]

    • Use a wide-mouth weighing boat.[1]

    • Self-Validating Step: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe before returning it to storage.[1] Check the wipe for yellow/off-white residue to confirm container cleanliness.[1]

3.2 Solubilization

Risk: Exothermic reaction or splashing of high-concentration stock.[1]

  • Solvent Choice: Typically DMSO or DMF.[1]

  • Sequence: Add solvent to the powder, not powder to solvent (reduces aerosolization).

  • Containment: Cap the vial immediately after addition. Vortex inside the hood.

3.3 Spill Response (Solid vs. Solution)
  • Solid Spill: Do NOT sweep or use compressed air.[1]

    • Cover with a wet paper towel (water/surfactant) to suppress dust.[1]

    • Wipe up and place in a sealed bag.

  • Solution Spill:

    • Cover with absorbent pads.[1]

    • Quenching (Optional but Recommended): Treat the area with a 5% solution of L-Cysteine or Glutathione in water.[1] The thiol will scavenge the maleimide, rendering it chemically inert (succinimide adduct).

Part 4: Visualized Workflows
Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling the compound based on its physical state.[1][2]

HandlingProtocolStartSTART: Handling this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (DMSO/DMF)StateCheck->SolutionStaticControlStep 1: Neutralize Static(Ionizer/Gun)Solid->StaticControlWeighingStep 2: Weigh in Hood(Double Nitrile Gloves)StaticControl->WeighingReactionReaction / ApplicationWeighing->ReactionGloveCheckStep 1: Select Barrier Gloves(Silver Shield/Laminate)Solution->GloveCheckTransferStep 2: Transfer via Syringe/Pipette(Avoid Pouring)GloveCheck->TransferTransfer->ReactionWasteDisposal: Halogenated Organic WasteReaction->WastePost-Experiment

Caption: Operational logic flow distinguishing PPE requirements between solid handling (dust risk) and solution handling (permeation risk).

Figure 2: Waste & Decontamination Decision Tree

How to process waste to ensure the electrophile is neutralized.

WasteDisposalWasteStartWaste GenerationTypeCheckHigh Concentration?WasteStart->TypeCheckQuenchQuench with Excess Thiol(Cysteine/Glutathione)TypeCheck->QuenchYes (>10mM)DirectDispDirect DisposalTypeCheck->DirectDispNo (Trace)WaitWait 30 Mins(Ensure Adduct Formation)Quench->WaitBinHalogenated Solvent Stream(Do NOT Autoclave)Wait->BinDirectDisp->Bin

Caption: Waste stream management emphasizing chemical quenching for high-concentration residues to prevent downstream exposure.

Part 5: Disposal & Logistics

Waste Classification:

  • RCRA Code (USA): Likely not specifically listed, but must be treated as D003 (Reactivity) if large quantities, or generally Halogenated Organic Waste .[1]

  • Segregation: Keep separate from strong oxidizers and strong bases.[1]

  • Labeling: Clearly mark waste containers: "Contains Maleimide Derivatives – Potential Sensitizer."

Decontamination of Glassware:

  • Rinse glassware with a dilute thiol solution (e.g., 100mM Cysteine in water/bicarb) to scavenge residual maleimide.[1]

  • Follow with a standard acetone/water wash.[1]

  • Why? This prevents the "next user" from touching glassware that looks clean but has invisible, reactive electrophiles on the surface.[1]

References
  • Sigma-Aldrich. Safety Data Sheet: N-(4-Chlorophenyl)maleimide (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. Nitrile Gloves Chemical Resistance Guide.[1] Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Sensitizers.[1] Retrieved from [1]

  • Ansell. Chemical Permeation & Degradation Guide (8th Edition). Retrieved from [1]

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